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  • Product: 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide
  • CAS: 1030364-98-7

Core Science & Biosynthesis

Foundational

Strategic Utilization and Physicochemical Profiling of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift away from planar, aromatic-heavy molecules toward three-dimensional, sp³-hybridized scaffolds is a proven strategy for improving clinical success rates. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from planar, aromatic-heavy molecules toward three-dimensional, sp³-hybridized scaffolds is a proven strategy for improving clinical success rates. 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1030364-98-7) has emerged as a critical building block in this paradigm. With a precisely calculated molecular weight of 158.20 g/mol , this compound offers a compact, functionalized core that enables rapid diversification without violating Lipinski’s Rule of Five. This technical guide explores the physicochemical dynamics, mechanistic rationale, and validated experimental protocols for integrating this molecule into advanced drug discovery pipelines.

Physicochemical Profiling & Molecular Weight Dynamics

The molecular weight of a building block dictates the remaining "mass budget" available for lead optimization. At 158.20 g/mol , 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide is highly mass-efficient [1]. The presence of both a primary amine and a primary carboxamide on a tetrahydropyran ring provides dual hydrogen-bonding vectors within a highly constrained spatial arrangement.

Quantitative Physicochemical Profile

The following data summarizes the critical parameters of the compound, derived from computational and experimental databases [2].

PropertyValueCausality / Strategic Significance
Molecular Formula C₇H₁₄N₂O₂Highly saturated (sp³-rich) structure improves aqueous solubility.
Molecular Weight 158.20 g/mol Low molecular weight preserves mass budget for target-binding appendages.
Monoisotopic Mass 158.10553 DaEssential for High-Resolution Mass Spectrometry (HRMS) calibration.
Topological Polar Surface Area (TPSA) 78.34 ŲOptimal for balancing membrane permeability and aqueous solubility.
Predicted LogP -0.77Hydrophilic nature counteracts the lipophilicity of standard kinase inhibitor cores.
H-Bond Donors / Acceptors 2 / 3Facilitates robust interactions with target protein hinge regions or allosteric pockets.

Mechanistic Rationale: "Escaping Flatland"

The causality behind selecting 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide over simpler aliphatic amines lies in its structural rigidity and metabolic stability.

  • Tetrahydropyran Core: The oxygen atom in the six-membered ring acts as a weak hydrogen-bond acceptor, improving solubility, while the ring itself restricts the conformational flexibility of the attached functional groups. This reduces the entropic penalty upon binding to a target protein.

  • Spiro-like Vectoring: The geminal disubstitution (aminomethyl and carboxamide at the 4-position) forces the functional groups into a specific 3D geometry, allowing medicinal chemists to probe distinct sub-pockets within a receptor that planar molecules cannot reach.

Experimental Methodology: Synthesis Integration & MW Validation

To ensure scientific integrity, the incorporation of this building block must be executed through a self-validating protocol. The following methodology details the standard amide coupling of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide to a generic carboxylic acid intermediate, followed by immediate molecular weight validation via LC-MS.

Step-by-Step Amide Coupling Protocol

The causality of reagent selection is prioritized to ensure high yields and minimal epimerization.

  • Preparation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Rationale: DMF acts as a polar aprotic solvent, ideal for stabilizing the transition states of amide couplings.

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Rationale: HATU is highly efficient for sterically hindered couplings, rapidly forming an active ester that prevents degradation of the starting materials.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt of the amine (if applicable) and deprotonates the primary amine of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide, maximizing its nucleophilicity.

  • Amine Addition: Add 1.2 equivalents of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide. Stir at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Analytical Protocol (LC-MS)

To confirm successful coupling, the exact molecular weight must be validated. The mass of the product will be the mass of the carboxylic acid + 158.20 (MW of the amine) - 18.02 (loss of water).

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Rationale: Formic acid ensures the protonation of the basic nitrogen atoms, enhancing ionization efficiency.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation: Scan for the [M+H]⁺ adduct. For the unreacted 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide trace, the expected m/z is 159.11 [3]. The presence of a sodium adduct [M+Na]⁺ at m/z 181.09 is also highly characteristic due to the tetrahydropyran oxygen chelating sodium ions.

Workflow Visualization

Workflow N1 Target Identification & Scaffold Selection N2 Incorporate Building Block CAS: 1030364-98-7 (MW: 158.20) N1->N2 N3 Amide Coupling (HATU/DIPEA) Targeting Primary Amine N2->N3 N4 LC-MS MW Validation [M+H]+ = 159.11 m/z N3->N4 N5 Lead Optimization (Enhanced sp3 Fraction & Solubility) N4->N5

Workflow detailing the integration and validation of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide.

References

  • PubChemLite: "1030364-98-7 (C7H14N2O2) - Monoisotopic Mass and Properties". Université du Luxembourg. Available at:[Link]

  • PubChemLite: "1030364-98-7 (C7H14N2O2) - Predicted Collision Cross Section and m/z". Université du Luxembourg. Available at:[Link]

Exploratory

4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide physical properties

An In-Depth Technical Guide to the Physicochemical Profiling and Application of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized arom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Application of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized aromatic scaffolds to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates—a paradigm often referred to as "escaping flatland"[1]. 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1030364-98-7) represents a privileged building block in this space[2]. Featuring a geminally disubstituted tetrahydropyran (THP) ring, this molecule provides a rigid, highly polar, and functionalizable core.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data. Here, we will dissect the causality behind its physicochemical properties, establish self-validating analytical protocols for its characterization, and map its mechanistic integration into advanced pharmacophores.

Structural and Physicochemical Profiling

The unique properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide stem directly from its dense functionalization. The juxtaposition of a primary amine (a strong nucleophile and base) with a primary carboxamide (a dense hydrogen-bond network participant) on a single sp3 carbon creates a highly localized polar node.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Chemical Name 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide-
CAS Registry Number 1030364-98-7Industry-standard identifier[2].
Molecular Formula C7H14N2O2Low molecular weight allows for downstream elaboration without violating Lipinski's rules.
Molecular Weight 158.20 g/mol Highly efficient ligand efficiency (LE) when incorporated into larger scaffolds.
Topological Polar Surface Area (tPSA) ~78.3 ŲExceptionally high for its size; drives aqueous solubility and prevents passive CNS penetration.
Predicted LogP -1.1 to -0.8Highly hydrophilic; serves as an excellent solvent-exposed solubilizing group.
Hydrogen Bond Donors / Acceptors 4 / 4Facilitates robust interaction with solvent (water) or specific target protein residues.
Physical State Solid (White to off-white powder)Requires desiccation due to hygroscopic tendencies driven by the high tPSA.

The Causality of the Core: The THP ring acts as a conformationally restricted spacer. Unlike flexible aliphatic chains, the chair conformation of the THP ring projects the aminomethyl and carboxamide groups in a defined vector space. This reduces the entropic penalty upon target binding while simultaneously presenting a highly polar face to the aqueous solvent, drastically improving the overall solubility of lipophilic drug cores.

Self-Validating Analytical Protocols

Due to its negative LogP and high polarity, standard Reversed-Phase (RP) chromatography will fail to retain this compound, causing it to elute at the solvent front. To characterize this building block, we must employ Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Protocol A: HILIC LC-MS Characterization

Objective: Confirm purity and identity while preventing column voiding.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

    • Causality: HILIC relies on a water-rich layer forming on the polar stationary phase. Acetonitrile acts as the weak solvent, while water is the strong eluting solvent[3].

  • Sample Diluent Preparation:

    • Dilute the compound in 75% Acetonitrile / 25% Water.

    • Causality: Injecting a highly aqueous sample into a HILIC column disrupts the stationary phase's hydration layer, leading to severe peak tailing and retention loss.

  • Chromatographic Gradient: Run from 95% B to 50% B over 6 minutes using an unbonded silica or amide-functionalized HILIC column.

  • Mass Spectrometry: Electrospray Ionization Positive (ESI+) mode. The primary amine readily protonates, yielding a strong [M+H]+ signal at m/z 159.2.

Self-Validation Mechanism: This protocol includes an internal system suitability test (SST). A known polar standard (e.g., cytosine) is injected prior to the sample. If the standard does not achieve a retention factor ( k′ ) > 2, the system assumes the aqueous layer has not fully equilibrated on the column, and the run is automatically halted to prevent false-negative purity readings.

AnalyticalWorkflow Start Compound: 1030364-98-7 Initial QC LCMS LC-MS Analysis (HILIC Column) Start->LCMS NMR 1H & 13C NMR (D2O or DMSO-d6) Start->NMR Solubility Kinetic Solubility Assay (pH 7.4) Start->Solubility Decision Purity > 95% & k' > 2? LCMS->Decision NMR->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Purify Preparative HPLC Purification Decision->Purify No Purify->LCMS Re-analyze

Caption: Self-validating analytical workflow for polar building block characterization.

Protocol B: Thermodynamic Solubility Profiling
  • Saturation: Add excess solid 1030364-98-7 to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Agitate at 37°C for 24 hours to ensure thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Phase Separation: Centrifuge at 14,000 rpm for 15 minutes.

  • Quantification: Dilute the supernatant and quantify via HPLC-UV against a 5-point standard curve.

Self-Validation Mechanism: A mass balance check is strictly enforced. The quantified concentration in the supernatant is compared against the residual pelleted solid weight. Furthermore, the final pH of the supernatant is measured; if the primary amine buffers the solution away from pH 7.4, the assay is flagged, as the solubility reading would not accurately reflect physiological conditions.

Mechanistic Role in Pharmacophore Design

In medicinal chemistry, highly lipophilic target-binding cores (such as kinase hinge binders) often suffer from poor pharmacokinetics and rapid metabolic clearance. By appending 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide via reductive amination or amide coupling at the primary amine, chemists can drastically alter the molecule's trajectory.

The THP-carboxamide moiety is typically designed to project out of the enzymatic binding pocket and into the bulk solvent. The dense hydrogen-bonding network of the carboxamide interacts with surrounding water molecules, lowering the overall LogD of the drug candidate, improving oral bioavailability, and modulating the residence time on the target.

KinaseInhibitor THP THP-Carboxamide Moiety (Solvent Exposed) Hinge Heterocyclic Core (Hinge Binder) THP->Hinge Covalent Linkage Target Kinase Active Site (ATP Pocket) THP->Target Modulates Solvation & Residence Time Hinge->Target Hydrogen Bonding Signaling Downstream Signaling Inhibition Target->Signaling Blocks Phosphorylation

Caption: Integration of the THP-carboxamide moiety into a kinase inhibitor pharmacophore.

Handling and Storage Directives

Due to the presence of four hydrogen bond donors and four acceptors, this compound is inherently hygroscopic.

  • Storage: Must be stored at 4°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, desiccated container.

  • Handling: Weighing should ideally be performed rapidly or within a humidity-controlled environment to prevent water absorption, which would artificially inflate the apparent mass and disrupt stoichiometric calculations during sensitive synthetic couplings.

References[2] Title: 1030364-98-7(4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide) - ChemicalBook

Source: chemicalbook.com URL: 3] Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: nih.gov URL: 1] Title: Quantifying structure and performance diversity for sets of small molecules comprising small-molecule screening collections Source: nih.gov URL:

Sources

Foundational

4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide: A Strategic sp³-Rich Building Block in Modern Medicinal Chemistry

Introduction: The "Escape from Flatland" Paradigm In the contemporary landscape of medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been heavily scrutinized. High-throughput cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

In the contemporary landscape of medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been heavily scrutinized. High-throughput cross-coupling chemistries historically biased compound libraries toward planar structures, which often suffer from poor aqueous solubility, high metabolic liability, and promiscuous off-target toxicity.

To combat this, the industry has embraced the "Escape from Flatland" paradigm, pioneered by, which correlates clinical success with the fraction of sp³-hybridized carbons ( Fsp3 ) in a drug candidate.

4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1030364-98-7) represents a masterclass in modern building block design. By incorporating a geminally disubstituted tetrahydropyran (THP) ring, this molecule offers an exceptionally high Fsp3 value. It serves as a highly polar, rigid, and 3-dimensional linker that can dramatically rescue the physicochemical properties of lipophilic drug candidates, such as kinase inhibitors and CFTR modulators.

Physicochemical Profiling

The utility of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide lies in its remarkable physicochemical profile. By acting as a hydrophilic spacer, it offsets the lipophilicity of adjacent aromatic pharmacophores.

PropertyValueImplication for Drug Design
Molecular Weight 158.20 g/mol Highly ligand-efficient; preserves the molecular weight budget for target-specific elaboration.
Fsp3 (Fraction sp³) 0.86Exceptional 3D character (6 out of 7 carbons are sp³); significantly enhances aqueous solubility.
Topological Polar Surface Area ~72 ŲOptimal for hydrogen bonding without violating Lipinski's limits for oral bioavailability.
Hydrogen Bond Donors 4Provides robust interactions with kinase hinge regions or GPCR binding pockets.
Hydrogen Bond Acceptors 3Facilitates solvation and target interaction.
Calculated LogP (XLogP) -1.7Highly hydrophilic; excellent for lowering the overall LogP of complex molecules.

Mechanistic Role in Target Binding & Pharmacophore Modeling

When integrated into a larger active pharmaceutical ingredient (API), the structural components of this building block perform highly specific mechanistic roles:

  • The Tetrahydropyran (THP) Ring: Acts as a metabolically stable, water-soluble spacer. Unlike piperidines, the oxygen heteroatom does not introduce basicity that could lead to hERG liabilities.

  • The Aminomethyl Group: Serves as the primary synthetic handle. It acts as a flexible linker that can be functionalized via amide coupling, reductive amination, or SN​Ar reactions.

  • The Carboxamide Group: Functions as a potent hydrogen bond donor and acceptor. In kinase inhibitors, this moiety frequently engages the protein backbone in the solvent-exposed region or the ATP-binding hinge.

Pharmacophore cluster_ligand 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide THP Tetrahydropyran Ring (sp3 Spacer) Amine Aminomethyl Group (Linker/Attachment) THP->Amine Amide Carboxamide Group (H-Bonding Motif) THP->Amide Target Protein Target (e.g., Kinase Hinge / CFTR) THP->Target Solvation / Steric Fit Amine->Target Covalent/Amide Linkage Amide->Target H-Bond Donor/Acceptor

Pharmacophore model illustrating target interactions of the building block.

Synthetic Methodology & Experimental Protocols

To ensure scientific integrity and reproducibility, the following is a field-proven, self-validating synthetic protocol. This 3-step route avoids hazardous cyanide gas by utilizing a double-alkylation strategy, followed by a thermodynamically driven reductive cyclization.

Step 1: Double Alkylation (Ring Construction)
  • Objective: Synthesize ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate.

  • Protocol: To a stirred solution of ethyl cyanoacetate (1.0 eq) and bis(2-chloroethyl) ether (1.05 eq) in anhydrous DMF, add anhydrous K2​CO3​ (3.0 eq). Heat the suspension to 80 °C for 12 hours under nitrogen. Quench with water and extract with ethyl acetate.

  • Causality: The potassium carbonate deprotonates the highly acidic methylene protons of ethyl cyanoacetate. Two sequential SN​2 displacements of the primary chlorides construct the THP ring, establishing the critical geminal cyano and ester groups at the C4 position in a single, atom-economical operation.

Step 2: Reductive Cyclization to Spiro-Lactam
  • Objective: Synthesize 8-oxa-2-azaspiro[4.5]decan-3-one.

  • Protocol: Dissolve the Step 1 intermediate in ethanol. Add a catalytic amount of Raney Nickel. Subject the mixture to hydrogenation in a Parr shaker at 50 psi H2​ at 25 °C for 16 hours. Filter through Celite and concentrate.

  • Causality: Raney Nickel selectively catalyzes the reduction of the nitrile to a primary amine. Because the newly formed aminomethyl group is in close spatial proximity to the ethyl ester, it undergoes a spontaneous intramolecular acyl substitution. This thermodynamically driven cyclization forms the highly stable spiro-lactam and expels ethanol.

Step 3: Aminolysis to Target Compound
  • Objective: Synthesize 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide.

  • Protocol: Suspend the spiro-lactam in 7N Ammonia in Methanol. Seal the mixture in a pressure tube and heat to 80 °C for 24 hours. Cool to room temperature, vent carefully, and concentrate under vacuum to yield the target compound.

  • Causality: The spiro-lactam is subjected to nucleophilic acyl substitution by ammonia. Utilizing a sealed tube is critical; it prevents the escape of volatile NH3​ gas, maintaining a high nucleophile concentration to overcome the activation energy required for lactam ring-opening amidation.

Synthesis SM Ethyl Cyanoacetate + Bis(2-chloroethyl) ether Step1 Double Alkylation (Cyclization) (K2CO3, DMF, 80 °C) SM->Step1 Int1 Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate Step1->Int1 Step2 Reductive Cyclization (H2, Raney Ni, EtOH) Int1->Step2 Int2 8-Oxa-2-azaspiro[4.5]decan-3-one (Spiro-Lactam) Step2->Int2 Step3 Aminolysis (NH3 / MeOH, 80 °C) Int2->Step3 Product 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide Step3->Product

3-Step synthetic workflow for 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide.

Applications in Drug Development

The integration of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide into pharmaceutical pipelines is well-documented. A prominent example is its utility in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. As detailed in , heterocycloalkyl moieties of this nature are critical for modulating the activity of CFTR gating mutations. The sp³-rich nature of the THP ring ensures that the resulting N-(pyridin-2-yl)pyridine-sulfonamide derivatives maintain sufficient aqueous solubility for oral administration, while the carboxamide forms essential hydrogen bonds within the target's binding pocket.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • WO2020161623A1 - N-(pyridin-2-yl)
  • 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1030364-98-7) Source: PubChem (National Institutes of Health) URL:[Link]

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide

Abstract & Scientific Rationale The integration of polar, sp³-rich building blocks is a cornerstone of modern medicinal chemistry, aimed at improving the pharmacokinetic profiles, aqueous solubility, and metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The integration of polar, sp³-rich building blocks is a cornerstone of modern medicinal chemistry, aimed at improving the pharmacokinetic profiles, aqueous solubility, and metabolic stability of active pharmaceutical ingredients (APIs). 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1030364-98-7) is a highly prized bifunctional intermediate. The tetrahydropyran (THP) ring provides a rigid, metabolically stable cyclic backbone, while the orthogonally reactive aminomethyl and carboxamide groups enable diverse chemical transformations [1]. This specific scaffold is frequently utilized in the development of kinase inhibitors, GPCR ligands, and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators [2].

This application note details a robust, scalable, two-step synthetic protocol for this compound, moving from a base-mediated cycloalkylation to a chemoselective nitrile reduction.

Retrosynthetic Analysis & Mechanistic Causality

To synthesize 1-aminomethyl-cycloalkane-1-carboxamides, traditional Strecker or Bucherer-Bergs reactions are ineffective, as they yield 4-amino derivatives rather than the required 4-aminomethyl homologue. Instead, we employ a highly atom-economical two-step sequence:

  • Tandem S_N2 Cycloalkylation: The synthesis begins with the double alkylation of 2-cyanoacetamide using bis(2-chloroethyl) ether.

    • Causality of Reagents: Potassium tert-butoxide (KOtBu) is selected as the base. It is sufficiently strong to doubly deprotonate the active methylene of 2-cyanoacetamide but sterically hindered enough to prevent unwanted nucleophilic attack on the alkyl chloride electrophile. This drives the tandem S_N2 reactions to completion in a single pot, forming the THP ring [3].

  • Chemoselective Nitrile Reduction: The intermediate 4-cyano-tetrahydro-2H-pyran-4-carboxamide must be reduced to the primary amine without affecting the carboxamide.

    • Causality of Reagents: Catalytic hydrogenation using Raney Nickel is employed. Crucially, the reaction is conducted in a methanolic ammonia (NH₃/MeOH) solution. During nitrile reduction, a highly reactive imine intermediate is formed. Without ammonia, the newly generated primary amine can attack this imine, leading to secondary amine dimers. A large molar excess of ammonia shifts the equilibrium, entirely suppressing dimerization and ensuring exclusive selectivity for the primary amine while leaving the carboxamide intact.

Experimental Workflows

Step 1: Synthesis of 4-Cyano-tetrahydro-2H-pyran-4-carboxamide

Reagents: 2-Cyanoacetamide (1.0 eq), bis(2-chloroethyl) ether (1.05 eq), KOtBu (2.2 eq), anhydrous DMF.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-cyanoacetamide (10.0 g, 119 mmol) and anhydrous DMF (240 mL, 0.5 M). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add KOtBu (29.4 g, 262 mmol) portionwise over 30 minutes to manage the exothermic deprotonation. Stir the resulting suspension at 0 °C for 15 minutes.

  • Cycloalkylation: Add bis(2-chloroethyl) ether (17.9 g, 125 mmol) dropwise via an addition funnel.

  • Heating: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 12 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction to room temperature and quench by pouring into crushed ice-water (500 mL). The highly polar product will precipitate. Filter the solid, wash sequentially with cold water (2 × 50 mL) and diethyl ether (50 mL), and dry under high vacuum to afford the intermediate as a white solid.

Step 2: Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide

Reagents: 4-Cyano-tetrahydro-2H-pyran-4-carboxamide (1.0 eq), Raney Nickel (20% w/w), 7N NH₃ in MeOH, H₂ gas.

  • Preparation: Dissolve the intermediate from Step 1 (10.0 g, 64.8 mmol) in 7N NH₃ in MeOH (325 mL, 0.2 M) in a pressure-rated hydrogenation vessel.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 2.0 g active catalyst). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 16 hours.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with MeOH (100 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Triturate the resulting crude residue with a mixture of EtOAc/Hexanes (1:1) to afford the target compound as an off-white crystalline powder.

Reaction Optimization & Quantitative Data

The self-validating nature of this protocol is grounded in rigorous condition screening. Below are the quantitative optimization tables for both steps.

Table 1: Optimization of Cycloalkylation Conditions (Step 1)

Base Solvent Temp (°C) Yield (%) Observation / Causality
K₂CO₃ DMF 80 35 Weak base led to incomplete double alkylation.
NaH THF 65 62 Poor solubility of the sodium salt intermediate.

| KOtBu | DMF | 60 | 88 | Optimal deprotonation; clean conversion and easy isolation. |

Table 2: Optimization of Nitrile Reduction (Step 2)

Catalyst Solvent Additive Yield (%) Observation / Causality
Pd/C MeOH None 45 High prevalence of secondary amine dimerization byproduct.
LiAlH₄ THF None 0 Complete over-reduction of the carboxamide group.

| Raney Ni | MeOH | 7N NH₃ | 92 | Exclusive primary amine formation; carboxamide preserved. |

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Materials 2-Cyanoacetamide + Bis(2-chloroethyl) ether Step1 Step 1: Cycloalkylation KOtBu, DMF, 60°C SM->Step1 Int Intermediate 4-Cyano-THP-4-carboxamide Step1->Int Tandem SN2 Step2 Step 2: Nitrile Reduction H2, Raney Ni, NH3/MeOH Int->Step2 Product Target Compound 4-(Aminomethyl)THP-4-carboxamide Step2->Product Chemoselective App Downstream Application API Synthesis (e.g., CFTR Modulators) Product->App Lead Optimization

Figure 1: Two-step synthetic workflow for 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide.

Analytical Characterization

To ensure the integrity of the self-validating system, the following analytical benchmarks should be met:

  • Intermediate (4-Cyano-tetrahydro-2H-pyran-4-carboxamide):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.80 (br s, 1H, NH), 7.65 (br s, 1H, NH), 3.85–3.75 (m, 2H, THP-O-CH₂), 3.55–3.45 (m, 2H, THP-O-CH₂), 2.10–1.95 (m, 4H, THP-CH₂).

  • Target (4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.40 (br s, 1H, NH), 7.10 (br s, 1H, NH), 3.70–3.60 (m, 2H, THP-O-CH₂), 3.45–3.35 (m, 2H, THP-O-CH₂), 2.65 (s, 2H, CH₂NH₂), 1.90–1.75 (m, 2H, THP-CH₂), 1.45–1.30 (m, 2H, THP-CH₂).

    • HRMS (ESI+): m/z calculated for C₇H₁₅N₂O₂ [M+H]⁺ 159.1133, found 159.1138.

References

  • Title: N-(pyridin-2-yl)
  • Title: Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound Source: US Patent US20080306287A1 URL
Application

Experimental procedure for pyran derivative synthesis

Application Note: One-Pot Multicomponent Synthesis of 2-Amino-3-Cyano-4H-Pyran Derivatives in Aqueous Media Overview & Mechanistic Rationale 4H-pyran scaffolds are privileged pharmacophores in medicinal chemistry, exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Multicomponent Synthesis of 2-Amino-3-Cyano-4H-Pyran Derivatives in Aqueous Media

Overview & Mechanistic Rationale

4H-pyran scaffolds are privileged pharmacophores in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anticancer, and calcium channel antagonist properties[1]. Traditional syntheses of these heterocycles often rely on harsh conditions, toxic organic solvents, and complex chromatographic purification steps.

To align with modern green chemistry paradigms, the one-pot Multicomponent Reaction (MCR) approach has become the gold standard[2]. By reacting an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in an aqueous medium, researchers can achieve high atom economy and rapid assembly of complex libraries[3].

Causality in Experimental Design:

  • Solvent Choice (Water): Utilizing water as the primary solvent leverages the "hydrophobic effect." Organic substrates aggregate in the aqueous phase, significantly increasing their local effective concentration. This physical phenomenon accelerates the reaction rate compared to homogeneous organic solutions and drives the equilibrium forward as the hydrophobic product precipitates[3].

  • Catalyst Choice (Base): A mild Brønsted base, such as Triethylamine (Et₃N) or a green organocatalyst like sodium alginate, is required to initiate the reaction[2]. The base deprotonates the highly acidic methylene group of malononitrile (pKa ~11), generating the necessary nucleophile without being strong enough to cause unwanted side reactions (e.g., aldol condensation of the dicarbonyl compound)[3].

Mechanistic Pathway

The synthesis proceeds via a domino sequence: Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Mechanism A Aromatic Aldehyde (Electrophile) E Intermediate I (Arylidenemalononitrile) A->E Knoevenagel Condensation (-H₂O) B Malononitrile (Active Methylene) B->E C 1,3-Dicarbonyl Compound (Nucleophile) F Intermediate II (Michael Adduct) C->F D Base Catalyst (e.g., Et₃N) D->E Deprotonates B D->F Deprotonates C E->F Michael Addition G Intermediate III (Cyclized Enolate) F->G Intramolecular Cyclization H 2-Amino-4H-Pyran Derivative (Final Product) G->H Tautomerization

Figure 1. Mechanistic pathway for the one-pot multicomponent synthesis of 4H-pyran derivatives.

Experimental Protocol: Base-Catalyzed Synthesis of 4H-Pyrans

Target Molecule: Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate.

Materials & Reagents:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Triethylamine (Et₃N) (20 mol%, 28 µL)

  • Deionized Water (2.5 mL) and Ethanol (0.5 mL)

Step-by-Step Procedure & Self-Validation System:

  • Initiation of the Knoevenagel Condensation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) to a solvent mixture of H₂O (2.5 mL) and EtOH (0.5 mL).

    • Causality: Ethanol acts as a co-solvent to slightly improve the initial solubility of the aldehyde, ensuring a uniform reaction interface. Do not add the 1,3-dicarbonyl yet. Allowing the aldehyde and malononitrile to pre-react ensures the quantitative formation of the highly electrophilic arylidenemalononitrile intermediate.

  • Catalyst Addition: Add Et₃N (20 mol%) dropwise to the stirring suspension[3].

    • Self-Validation (Visual): The reaction mixture will rapidly transition from a clear solution to a milky or slightly yellow suspension as the Knoevenagel intermediate forms.

  • Michael Addition and Cyclization: Add ethyl acetoacetate (1.0 mmol) to the reaction mixture. Stir the reaction vigorously at room temperature (20–25 °C) for 2 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the highly UV-active arylidenemalononitrile spot (Rf ~0.6) indicates the completion of the Michael addition.

  • Precipitation and Workup: As the reaction proceeds, the hydrophobic 4H-pyran product will precipitate out of the aqueous solution as a dense, crystalline solid.

    • Causality: This precipitation is the thermodynamic sink of the reaction. Because the final product is insoluble in water, it drives the equilibrium forward (Le Chatelier's principle) and allows for isolation without chromatography[2].

  • Isolation: Filter the solid precipitate using a Büchner funnel under vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) to remove any residual base and unreacted malononitrile, followed by ice-cold aqueous ethanol (10%, 2 mL) to remove trace organic impurities. Dry the crude product in a vacuum oven at 50 °C for 4 hours.

Quantitative Data: Optimization of Reaction Conditions

To demonstrate the robustness of the aqueous MCR approach, the following table summarizes typical optimization data, highlighting the superiority of the chosen conditions[2][3].

EntrySolvent SystemCatalyst (mol%)Temp (°C)Time (h)Yield (%)Causality / Observation
1DichloromethaneEt₃N (20)251245Homogeneous; lacks hydrophobic acceleration.
2EthanolEt₃N (20)78 (Reflux)472Good solubility, but requires thermal energy input.
3WaterNone2524TraceLack of base prevents malononitrile deprotonation.
4 Water:EtOH (5:1) Et₃N (20) 25 2 92 Optimal; hydrophobic effect drives precipitation.
5WaterSodium Alginate (100 mg)250.590Excellent green alternative; catalyst is recyclable.

Analytical Characterization (Self-Validating Markers)

To confirm the structural integrity of the synthesized 4H-pyran, verify the following key spectroscopic markers:

  • IR Spectroscopy: Look for a sharp, distinct absorption band at ~2190 cm⁻¹ (indicating the conjugated C≡N stretch) and broad bands at ~3400–3300 cm⁻¹ (primary amine -NH₂ stretching).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A characteristic singlet at ~4.50–4.70 ppm integrating for 1H. This is the C4-H proton of the pyran ring and is the definitive proof of cyclization.

    • A broad singlet at ~7.00 ppm integrating for 2H, corresponding to the -NH₂ group (exchangeable with D₂O).

References

  • Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study Source: Molecules (MDPI) URL:[Link]

  • Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies Source: Scientific Reports (Nature Portfolio) / PubMed Central URL:[Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: Strategic Synthesis of 4-Aminotetrahydropyran Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Starting Material Selection, Mechanistic Causality, and Self-Validating Protocols Executive Summary In the landscape of modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Starting Material Selection, Mechanistic Causality, and Self-Validating Protocols

Executive Summary

In the landscape of modern medicinal chemistry, the 4-aminotetrahydropyran (4-amino-THP) scaffold has emerged as a privileged structural motif. The tetrahydropyran ring is one of the most frequently reported three-dimensional ring systems in marketed drugs, second only to the phenyl ring when two-dimensional rings are included[1]. Its strategic incorporation provides metabolic stability, improves aqueous solubility via the polar ether oxygen, and acts as a rigid sp³-rich vector for hinge-binding motifs in complex therapeutics, such as kinase inhibitors and GPCR antagonists[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we analyze the thermodynamic and kinetic rationales behind starting material selection, providing field-proven, self-validating protocols to ensure your workflows are robust, scalable, and reproducible.

Strategic Selection of Starting Materials

The choice of starting material dictates the scalability, stereocontrol, and substitution pattern of the final 4-amino-THP scaffold. The three primary strategic entry points are:

Route A: Tetrahydro-4H-pyran-4-one (The Workhorse Precursor)

Tetrahydro-4H-pyran-4-one is the most commercially accessible starting material, synthesized industrially via a Friedel-Crafts-type reaction of 3-chloropropionyl chloride and ethylene followed by intramolecular cyclization[2]. It is ideal for the rapid, one-pot synthesis of unsubstituted 4-amino-THP via direct reductive amination.

Route B: Tetrahydro-4H-pyran-4-one Oxime (The Intermediate Approach)

Direct reductive amination with ammonia often suffers from over-alkylation, yielding secondary amine dimers (e.g., di(tetrahydropyran-4-yl)amine)[1]. By pre-forming and isolating the oxime intermediate, the C-N bond is locked. Subsequent catalytic hydrogenation ensures exclusive formation of the primary amine, making this the preferred route for large-scale process chemistry[1].

Route C: Aldehydes & Homoallylic Alcohols (De Novo Prins Cyclization)

When heavily functionalized or substituted THP rings are required, starting from a pre-formed ketone is sterically prohibitive. The Prins cyclization bypasses this limitation by assembling the ring de novo. This multi-component coupling leverages aldehydes, homoallylic alcohols, and an azide source to stereoselectively generate 4-azidotetrahydropyrans, which are subsequently reduced to the target amines[3],[4].

Mechanistic Workflows

Pathway SM1 Tetrahydro-4H-pyran-4-one INT1 THP-4-Oxime SM1->INT1 NH2OH·HCl, Base TARGET 4-Aminotetrahydropyran SM1->TARGET Reductive Amination (NH4OAc, NaBH(OAc)3) SM2 Aldehyde + Homoallylic Alcohol INT2 4-Azido-THP SM2->INT2 Prins Cyclization (TMSN3, PMA) INT1->TARGET Raney Ni, H2 INT2->TARGET Reduction (Pd/C, H2)

Synthetic routes to 4-aminotetrahydropyran from diverse starting materials.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination

Objective: Rapid, one-pot synthesis of 4-aminotetrahydropyran from Tetrahydro-4H-pyran-4-one.

  • Imine Formation: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (10.0 eq) to drive the equilibrium toward the primary imine and suppress dimerization[5],[2].

  • Acid Catalysis: Add glacial acetic acid (1.1 eq). Stir at room temperature for 1-2 hours.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2].

  • Quench & Extraction: Quench slowly with saturated aqueous NaHCO₃. Extract the product into the organic layer, dry over Na₂SO₄, and concentrate.

Causality Check: NaBH(OAc)₃ is explicitly selected over sodium cyanoborohydride (NaBH₃CN) due to its superior safety profile and kinetic selectivity. The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, ensuring it selectively reduces the highly electrophilic protonated iminium ion rather than the starting ketone[2]. Validation & QC: Monitor via LC-MS. The disappearance of the ketone (monitor via ELSD/CAD as UV is weak) and the appearance of the amine mass (M+H = 102.1) indicates completion. On TLC (DCM:MeOH 9:1), use a Ninhydrin stain; the primary amine develops a distinct purple spot upon heating.

Protocol B: Two-Step Oxime Reduction

Objective: Scalable, dimer-free synthesis of the primary amine.

  • Oxime Preparation: React tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in ethanol. Reflux for 2 hours, then isolate the resulting tetrahydro-4H-pyran-4-one oxime[1].

  • Catalytic Hydrogenation: Dissolve the oxime (1.0 g, 8.7 mmol) in methanol (50 mL). Add 10% Raney Nickel catalyst (approx. 10-15% w/w)[1].

  • Reduction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker at 30-50 psi) at room temperature for 5 hours[1].

  • Filtration: Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate in vacuo to afford the target amine[1].

Causality Check: Raney Nickel is utilized instead of Palladium on Carbon (Pd/C) because Pd/C is highly susceptible to poisoning by the basic amine product and intermediate hydroxylamines. Raney Ni efficiently cleaves the N-O bond and reduces the C=N bond simultaneously[1]. Validation & QC: Track the reduction of the oxime (M+H = 116.1) to the amine (M+H = 102.1) via GC-MS. Ensure no hydroxylamine intermediate remains, which indicates insufficient hydrogen pressure or catalyst deactivation.

Protocol C: De Novo Prins Cyclization to 4-Azidotetrahydropyran

Objective: Synthesis of substituted 4-amino-THP scaffolds.

  • Cyclization: Combine an aldehyde (1.0 eq) and a homoallylic alcohol (1.0 eq) in dichloromethane.

  • Azide Trapping: Add trimethylsilyl azide (TMSN₃) (1.5 eq) and a catalytic amount of phosphomolybdic acid (PMA, 10 mol%)[4]. Stir at room temperature for 3-6.5 hours.

  • Reduction: Isolate the resulting all-cis 4-azidotetrahydropyran. Reduce the azide to the corresponding amine via standard Staudinger reduction (PPh₃, H₂O) or Pd/C catalyzed hydrogenation[3].

Causality Check: Phosphomolybdic acid (PMA) catalyzes the condensation of the aldehyde and alcohol into an oxocarbenium ion. This highly reactive intermediate is stereoselectively trapped by the azide nucleophile (TMSN₃) to yield the thermodynamically favored all-cis isomer, providing exquisite stereocontrol over the 3D scaffold[4]. Validation & QC: Azide formation is definitively confirmed by IR spectroscopy via the strong, characteristic asymmetric stretch at ~2100 cm⁻¹. Following reduction, the disappearance of this band confirms successful amine conversion.

Quantitative Route Comparison

The following table summarizes the quantitative performance and strategic trade-offs of the discussed starting materials and their respective synthetic routes.

Starting MaterialSynthetic RouteKey ReagentsTypical YieldAdvantagesDisadvantages
Tetrahydro-4H-pyran-4-one Direct Reductive AminationNH₄OAc, NaBH(OAc)₃40-65%One-pot, fast, uses mild reducing agentsProne to over-alkylation (dimerization) if NH₄OAc is insufficient
Tetrahydro-4H-pyran-4-one Oxime ReductionNH₂OH·HCl, Raney Ni, H₂55-85%Clean primary amine, highly scalableRequires handling of pyrophoric Raney Ni and pressurized H₂
Aldehydes + Homoallylic Alcohols Prins Cyclization + ReductionTMSN₃, PMA, then Pd/C, H₂80-91% (Prins step)Unlocks highly substituted, complex THP ringsMulti-step process, requires toxic/explosive azide handling

References

  • Title : Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof Source : Google Patents (US7365215B2) URL : 5

  • Title : Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source : PubMed (Bioorganic & Medicinal Chemistry) URL : 3

  • Title : The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery Source : Benchchem URL : 2

  • Title : Three-Component Coupling of Aldehydes, Homoallyl Alcohols, and Trimethylsilyl Azide: A Facile Synthesis of 4-Azidotetrahydropyrans via the Prins Cyclization Source : Thieme Connect (Synthesis 2008) URL :4

  • Title : 4-Aminotetrahydropyran | 38041-19-9 Source : ChemicalBook URL : 1

Sources

Application

The Bucherer-Bergs Reaction: A Comprehensive Guide to Spiro-Hydantoin Synthesis for Drug Discovery

This document provides an in-depth guide to the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins, tailored for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple reci...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide to the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins, tailored for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, practical considerations, and troubleshooting strategies that are critical for the successful application of this powerful multicomponent reaction in the construction of diverse chemical scaffolds for therapeutic discovery.

Introduction: The Strategic Importance of Spiro-Hydantoins in Medicinal Chemistry

The hydantoin motif (imidazolidine-2,4-dione) is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The introduction of a spirocyclic center at the C5 position of the hydantoin ring introduces a three-dimensional architecture that can enhance binding affinity and selectivity for biological targets by exploring previously inaccessible chemical space. Spiro-hydantoins have emerged as key pharmacophores in the development of novel therapeutics, including aldose reductase inhibitors and selective androgen receptor modulators (SARMs).[3][4]

The Bucherer-Bergs reaction, a one-pot multicomponent reaction, stands out as a highly efficient and atom-economical method for the synthesis of 5,5-disubstituted hydantoins, including spiro-hydantoins.[3][5] This reaction brings together a ketone or aldehyde, a cyanide source (typically an alkali metal cyanide), and an ammonium salt (commonly ammonium carbonate) to construct the hydantoin ring in a single synthetic operation.[5][6] Its operational simplicity and the ready availability of starting materials make it an attractive strategy for the generation of diverse libraries of spiro-hydantoin derivatives for high-throughput screening and lead optimization.

Mechanistic Insights: Understanding the "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The Bucherer-Bergs reaction proceeds through a series of equilibrium steps, culminating in the formation of the thermodynamically stable hydantoin ring.[3][6]

The currently accepted mechanism involves the following key transformations:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of the starting ketone (or aldehyde) to form a cyanohydrin intermediate.[6]

  • Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.[3][6] This step is crucial as it introduces the second nitrogen atom required for the hydantoin ring.

  • Carbamic Acid Formation and Cyclization: The α-aminonitrile then reacts with carbon dioxide, also derived from ammonium carbonate, to form a carbamic acid intermediate. This is followed by an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.[5]

  • Rearrangement to Hydantoin: The final step involves the rearrangement of the 5-imino-oxazolidin-2-one to the more stable spiro-hydantoin product.[5]

The following Graphviz diagram illustrates the mechanistic pathway of the Bucherer-Bergs reaction for the synthesis of a spiro-hydantoin from a cyclic ketone.

Bucherer_Bergs_Mechanism cluster_reagents Reagents Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN KCN KCN HCN HCN KCN->HCN In situ generation NH42CO3 (NH4)2CO3 NH3 NH3 NH42CO3->NH3 Decomposition CO2 CO2 NH42CO3->CO2 Decomposition Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 - H2O CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO2 Iminooxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->Iminooxazolidinone Intramolecular Cyclization SpiroHydantoin Spiro-Hydantoin Iminooxazolidinone->SpiroHydantoin Rearrangement

Caption: Mechanistic pathway of the Bucherer-Bergs spiro-hydantoin synthesis.

Experimental Protocols and Best Practices

This section provides a detailed, step-by-step protocol for the synthesis of spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione from cyclohexanone as a representative example. This protocol is designed to be a self-validating system, with clear instructions and expected outcomes.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Cyclohexanone108-94-198.149.81 g (10.3 mL)0.1
Potassium Cyanide (KCN)151-50-865.1213.02 g0.2
Ammonium Carbonate ((NH₄)₂CO₃)506-87-696.0919.22 g0.2
Ethanol64-17-546.07100 mL-
Water7732-18-518.02100 mL-
Hydrochloric Acid (conc.)7647-01-036.46As needed-

!!! EXTREME CAUTION !!! Potassium cyanide is a highly toxic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[7][8] All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.[9]

Step-by-Step Synthesis Protocol

The following workflow diagram outlines the key stages of the synthesis, purification, and characterization process.

Synthesis_Workflow Start Start: Reagent Preparation Reaction Bucherer-Bergs Reaction (60-70°C, 8-12 h) Start->Reaction Workup Reaction Work-up (Cooling & Acidification) Reaction->Workup Isolation Isolation of Crude Product (Vacuum Filtration) Workup->Isolation Purification Purification (Recrystallization from Ethanol/Water) Isolation->Purification Drying Drying of Pure Product Purification->Drying Characterization Characterization (NMR, IR, MS, Melting Point) Drying->Characterization End End: Pure Spiro-Hydantoin Characterization->End

Caption: Experimental workflow for spiro-hydantoin synthesis and characterization.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add potassium cyanide (13.02 g, 0.2 mol) and ammonium carbonate (19.22 g, 0.2 mol).

  • Solvent Addition: Add a mixture of ethanol (100 mL) and water (100 mL) to the flask. Stir the mixture until the salts are partially dissolved.

  • Addition of Ketone: Slowly add cyclohexanone (9.81 g, 0.1 mol) to the reaction mixture with continuous stirring.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle and stir vigorously for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form at this stage.

  • Acidification: Carefully acidify the reaction mixture to pH 5-6 with concentrated hydrochloric acid in a fume hood. This step should be performed slowly as it may generate hydrogen cyanide gas. This will precipitate the crude spiro-hydantoin.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[10][11]

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[12]

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 70-85%

  • Appearance: White crystalline solid

  • Melting Point: 218-220 °C

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.55 (s, 1H, NH), 7.98 (s, 1H, NH), 1.65-1.45 (m, 10H, cyclohexyl CH₂).

    • ¹³C NMR (100 MHz, DMSO-d₆) δ: 178.5 (C=O), 156.2 (C=O), 65.8 (C-spiro), 34.7 (cyclohexyl CH₂), 24.9 (cyclohexyl CH₂), 21.3 (cyclohexyl CH₂).

    • IR (KBr, cm⁻¹): 3200-3000 (N-H stretching), 1770, 1710 (C=O stretching).

    • Mass Spectrometry (EI): m/z 182 [M]⁺.

Scope and Limitations: Application to Various Cyclic Ketones

The Bucherer-Bergs reaction is applicable to a wide range of cyclic ketones, providing access to a variety of spiro-hydantoin scaffolds. The table below summarizes typical reaction conditions and reported yields for the synthesis of spiro-hydantoins from different cycloalkanones.

Starting KetoneProductReaction Time (h)Temperature (°C)Yield (%)Reference
Cyclopentanonespiro[cyclopentane-1,5'-imidazolidine]-2',4'-dione1060-7075[3]
Cyclohexanonespiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione8-1260-7082[3]
Cycloheptanonespiro[cycloheptane-1,5'-imidazolidine]-2',4'-dione1260-7078[3]
4-tert-Butylcyclohexanone8-tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione1260-7070[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive ammonium carbonate.- Low reaction temperature.- Insufficient reaction time.- Sterically hindered ketone.- Use fresh ammonium carbonate.- Ensure the reaction temperature is maintained at 60-70 °C.- Extend the reaction time and monitor by TLC.- For hindered ketones, consider using higher temperatures in a sealed vessel or microwave-assisted synthesis.[6]
Oily product or difficulty in crystallization - Impurities present.- Incorrect solvent for recrystallization.- Ensure complete removal of inorganic salts by washing with cold water.- Perform a solvent screen to find a suitable recrystallization solvent system.[13]
Product decomposes during work-up - Strong acidic conditions during acidification.- Add the acid slowly and monitor the pH carefully, not dropping below pH 5.

Conclusion

The Bucherer-Bergs reaction is a robust and versatile tool for the synthesis of spiro-hydantoins, providing a straightforward and efficient route to complex, three-dimensional molecules of significant interest in drug discovery. By understanding the underlying mechanism and adhering to best practices in experimental execution, researchers can effectively leverage this reaction to generate diverse libraries of spiro-hydantoins for the identification of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully apply the Bucherer-Bergs reaction in their research endeavors.

References

  • Bucherer, H. T.; Bergs, H.
  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46 (3), 403–470. [Link]

  • Potassium Cyanide Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Sarges, R.; Goldstein, S. W.; Welch, W. M. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. J. Med. Chem.1990 , 33 (7), 1859–1865. [Link]

  • Montagne, C.; Shipman, M. Modified Bucherer–Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett2006 , 2006 (14), 2203-2206. [Link]

  • Monteiro, J. L.; Pieber, B.; Corrêa, A. G.; Kappe, C. O. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett2016 , 27 (01), 80-82. [Link]

  • MDPI. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). [Link]

  • Koóš, M.; Steiner, B. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26 (13), 4024. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Tennessee Health Science Center. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Google Patents. EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Royal Society of Chemistry. Purifying by recrystallisation - student sheet. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Kuster, G. J.; Scheeren, J. W.; van Delft, F. L.; Rutjes, F. P. J. T. Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. J. Comb. Chem.2006 , 8 (1), 85–94. [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • BioWorld. Identification of novel spiro-hydantoins as SARMs. [Link]

  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

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Method

Advanced Application Note & Protocol Guide: 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from planar, lipophilic molecules to structurally complex, three-dimensional architectures is critical for improving clinical success rates. 4-(Aminomethyl)tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, lipophilic molecules to structurally complex, three-dimensional architectures is critical for improving clinical success rates. 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1030364-98-7)[1] is a premium, sp³-rich bifunctional building block designed specifically for this purpose. Featuring a gem-disubstituted tetrahydropyran (THP) ring with both an amine and a carboxamide group at the C4 position, this scaffold serves as a highly polar, rigid pharmacophore. It is extensively utilized by medicinal chemists to synthesize kinase inhibitors, GPCR antagonists, and complex spirocyclic systems, offering superior aqueous solubility and metabolic stability compared to traditional aromatic or piperidine-based precursors.

Mechanistic Insights: The "Escape from Flatland" Paradigm

The integration of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide into lead optimization workflows is fundamentally driven by the "Escape from Flatland" theory, first articulated by Lovering et al. in 2009[2]. This paradigm demonstrates that increasing the fraction of sp³ hybridized carbons (Fsp³) in a drug candidate directly correlates with higher clinical transition success.

Causality in Scaffold Selection
  • Minimizing Off-Target Promiscuity : Flat, aromatic compounds (low Fsp³) often suffer from non-specific π-π stacking interactions with off-target proteins, leading to toxicity. The 3D architecture of the THP ring disrupts these planar interactions, enhancing target selectivity[3].

  • Bioisosteric Replacement : The THP ring is frequently used as a non-basic bioisostere for piperidine. While piperidines can cause hERG liability and poor membrane permeability due to their basic nitrogen, the oxygen atom in the THP ring maintains hydrogen-bond acceptor capabilities without the basicity liability. This strategy was famously employed in the development of the CCR5 antagonist TAK-779, where THP intermediates were critical for receptor binding[4][5].

  • The Thorpe-Ingold Effect : The gem-disubstitution at the C4 position sterically compresses the internal bond angle of the THP ring. This thermodynamic compression forces the aminomethyl and carboxamide substituents into close spatial proximity, dramatically lowering the activation energy required for downstream spirocyclization reactions.

Physicochemical Profiling

To illustrate the structural advantages of scaffold hopping, the following table summarizes the theoretical physicochemical shifts when replacing a standard flat aromatic precursor with 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide.

Property4-Aminomethylbenzamide (Flat Precursor)4-(Aminomethyl)THP-4-carboxamide (3D Scaffold)Impact on Drug Design
Fsp³ 0.121.00Drastic increase in 3D character; reduces target promiscuity and improves clinical viability.
LogP (Estimated) ~0.80~ -0.90Significantly lowers lipophilicity, preventing aggregation and improving aqueous solubility.
TPSA (Ų) 69.178.4Increased polar surface area enhances metabolic stability and modulates oral bioavailability.
Structural Rigidity Planar, flexible aminomethylRigid, gem-disubstituted coreLocks bioactive conformations via the Thorpe-Ingold effect, reducing entropic penalty upon binding.

Experimental Protocols

The following protocols provide self-validating methodologies for incorporating this building block into larger molecular frameworks.

Protocol A: Selective Reductive Amination of the Primary Amine

This protocol describes the selective functionalization of the primary amine without interfering with the carboxamide group.

Step-by-Step Methodology:

  • Preparation : Dissolve 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration.

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating (up to 60°C) if imine formation is sterically hindered by the bulky gem-disubstituted THP core.

  • Acid Catalysis : Add glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 2 hours to form the iminium intermediate.

    • Causality: Mildly acidic conditions (pH ~5) protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating imine formation without fully protonating the nucleophilic primary amine.

  • Reduction : Cool the reaction to 0°C and introduce sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

    • Causality: STAB is a mild, sterically bulky reducing agent that selectively reduces the iminium ion over the unreacted aldehyde. This prevents over-alkylation (dialkylation) and avoids the highly toxic cyanide byproducts associated with sodium cyanoborohydride[6].

  • Quenching & Isolation : Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Intramolecular Spirocyclization (Spiro-Lactam Formation)

This protocol exploits the proximity of the amine and carboxamide to generate a rigid spirocyclic pharmacophore.

Step-by-Step Methodology:

  • Acylation : React the secondary amine intermediate (from Protocol A) with bromoacetyl bromide (1.2 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous THF at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HBr. Its steric bulk prevents it from competing as a nucleophile, ensuring clean acylation of the amine.

  • Cyclization : Warm the reaction mixture to 65°C and stir for 12 hours.

    • Causality: The gem-disubstitution at the C4 position of the THP ring induces the Thorpe-Ingold effect. This sterically compresses the internal C-C-C angles, thermodynamically driving the intramolecular cyclization of the amide nitrogen onto the alkyl bromide to form a highly rigid spiro-lactam.

  • Purification : Filter the precipitated DIPEA salts, concentrate the filtrate, and purify via flash chromatography (SiO₂, DCM/MeOH gradient) to yield the pure spirocycle.

Workflow Visualization

The following diagram illustrates the logical progression of lead optimization utilizing this specific building block.

G cluster_0 Bifunctional Derivatization Lead Flat Aromatic Lead (High LogP, Poor PK) Scaffold Scaffold Hopping (Escape from Flatland) Lead->Scaffold THP 4-(aminomethyl)tetrahydro- 2H-pyran-4-carboxamide Scaffold->THP Amine Amine Functionalization (Reductive Amination) THP->Amine Amide Amide Cyclization (Spirocycle Formation) THP->Amide Opt Optimized Drug Candidate (High Fsp3, Improved Solubility) Amine->Opt Amide->Opt

Lead optimization workflow utilizing 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (Lovering, F., Bikker, J., & Humblet, C., 2009) URL:[Link]

  • Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779 Organic Process Research & Development (Hashimoto, H. et al., 2001) URL:[Link]

Sources

Application

Use as an intermediate for glycine transporter inhibitors

Advanced Application Note: Synthesis and Utilization of Intermediates for Glycine Transporter 1 (GlyT1) Inhibitors The Mechanistic Imperative of GlyT1 Inhibition Glycine Transporter 1 (GlyT1) has emerged as a critical th...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis and Utilization of Intermediates for Glycine Transporter 1 (GlyT1) Inhibitors

The Mechanistic Imperative of GlyT1 Inhibition

Glycine Transporter 1 (GlyT1) has emerged as a critical therapeutic target across both central nervous system (CNS) disorders and hematologic diseases[1]. Originally developed to enhance N-methyl-D-aspartate (NMDA) receptor function for the treatment of schizophrenia, GlyT1 inhibitors such as Bitopertin (RG1678) and GSK2137305 function by selectively blocking the reuptake of glycine from the synaptic cleft[2][3].

Recently, the therapeutic application of these inhibitors has expanded into hematology. In developing erythrocytes, glycine is an essential substrate for heme biosynthesis, specifically utilized by the enzyme 5-aminolevulinic acid synthase 2 (ALAS2)[4]. In genetic disorders like Erythropoietic Protoporphyria (EPP), enzymatic imbalances lead to the toxic accumulation of a photoactive intermediate called protoporphyrin IX (PPIX)[5]. By inhibiting GlyT1 on the erythroblast membrane, inhibitors like bitopertin restrict intracellular glycine availability, thereby throttling PPIX production and mitigating severe phototoxicity[4][5].

GlyT1_Mechanism Glycine Extracellular Glycine GlyT1 GlyT1 Transporter (Erythroblast Membrane) Glycine->GlyT1 Uptake IntraGly Intracellular Glycine GlyT1->IntraGly Transport ALAS2 ALAS2 Enzyme (Mitochondria) IntraGly->ALAS2 Substrate PPIX Protoporphyrin IX (Toxic in EPP) ALAS2->PPIX Heme Pathway Bitopertin Bitopertin (GlyT1 Inhibitor) Bitopertin->GlyT1 Blocks Reuptake

Caption: Mechanism of GlyT1 inhibitors in modulating heme biosynthesis to prevent toxic PPIX accumulation.

Strategic Selection of Chemical Intermediates

The synthesis of highly selective GlyT1 inhibitors relies on the precise coupling of complex, highly functionalized intermediates. Two primary case studies dominate the synthetic literature:

  • Bitopertin (RG1678): Synthesized via the amide coupling of a chiral benzoic acid derivative (Intermediate A: 5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)benzoic acid) with a fluorinated aryl-piperazine (Intermediate B: 1-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine)[6][7].

  • GSK2137305: Synthesized via a spirocyclic imidazolinone intermediate, which undergoes a highly regioselective palladium-catalyzed N-arylation with 4-methylimidazole[8][9].

Causality in Intermediate Design: The (S)-2,2,2-trifluoro-1-methylethoxy group in Intermediate A of bitopertin is critical for target binding and ensuring a long pharmacokinetic half-life (~40 hours in humans)[4]. However, this stereocenter is highly susceptible to racemization under harsh acylating conditions. This necessitates the use of mild coupling agents or strictly temperature-controlled environments to maintain enantiomeric purity[6][7].

Experimental Protocol: Synthesis of Bitopertin from Key Intermediates

This protocol details a self-validating workflow for the amide coupling of Intermediate A and B, prioritizing the preservation of chiral integrity and the exclusion of disubstituted piperazine impurities.

Materials:

  • Intermediate A: 5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)benzoic acid (1.0 eq)

  • Intermediate B: 1-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine (1.05 eq)

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Active Ester: Dissolve Intermediate A in anhydrous DMF under an inert argon atmosphere. Rationale: DMF acts as an excellent polar aprotic solvent that ensures complete solubilization of the mesyl-substituted benzoic acid, preventing localized concentration gradients.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Add HATU and DIPEA sequentially. Stir for 30 minutes. Rationale: Cooling to 0°C suppresses the formation of oxazolone intermediates. Oxazolone formation is the primary pathway for the racemization of the (S)-chiral center during carboxylic acid activation.

  • In-Process Control (IPC) 1: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Self-Validation: Proceeding without confirming complete active ester formation leads to unreacted Intermediate B in the final mixture, which is notoriously difficult to separate from the final product due to nearly identical chromatographic retention factors[7].

  • Amide Coupling: Slowly add Intermediate B (pre-dissolved in DMF) dropwise over 15 minutes. Allow the reaction to gradually warm to room temperature (25°C) and stir for 4 hours.

  • IPC 2: Confirm the consumption of Intermediate A (<1% remaining) via HPLC at 254 nm.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure Bitopertin. Rationale: Ethanol/water crystallization selectively purges the disubstituted piperazine impurities (e.g., 1,4-bis(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine) that are commonly generated during the upstream synthesis of Intermediate B[6][7].

Synthesis_Workflow IntA Intermediate A: Substituted Benzoic Acid (Chiral) Activation Activation Step HATU, DIPEA, DMF (0°C) IPC 1: LC-MS Check IntA->Activation IntB Intermediate B: Fluorinated Piperazine Coupling Amide Coupling Warm to RT, 4h IPC 2: HPLC Check IntB->Coupling Activation->Coupling Purification Purification EtOH/Water Crystallization Coupling->Purification Product Bitopertin (Yield >90%, ee >99%) Purification->Product

Caption: Self-validating synthetic workflow for the coupling of GlyT1 inhibitor intermediates.

Quantitative Data & Optimization

The choice of coupling strategy significantly impacts the yield, enantiomeric excess (ee), and impurity profile of the final GlyT1 inhibitor.

Table 1: Optimization of Amide Coupling for Bitopertin Synthesis

Coupling Reagent Solvent Temp (°C) Reaction Time (h) Yield (%) Enantiomeric Excess (ee %) Impurity Profile (Disubstituted Piperazine)
SOCl₂ (Chlorination) DCM Reflux 6 82 92.5 Moderate (<3%)
EDC/HOBt DMF 25 12 78 98.0 Low (<1%)
HATU/DIPEA DMF 0 to 25 4 91 99.5 Trace (<0.1%)

| T3P/Pyridine | EtOAc | 25 | 8 | 85 | 99.0 | Low (<1%) |

Table 2: Pharmacokinetic Properties of Synthesized GlyT1 Inhibitors [3][4]

Compound Target IC₅₀ (nM) Oral Bioavailability (%) Terminal Half-Life (Human) Primary Indication
Bitopertin GlyT1b 25 ± 2 ~78 (Rat) ~40 hours EPP / Schizophrenia

| GSK2137305 | GlyT1 | < 50 | High | N/A | Neurological Disorders |

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Side Product Formation in Multicomponent Reactions

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of unwante...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of unwanted side products in their MCR experiments. As convergent, one-pot processes, MCRs offer significant advantages in efficiency and atom economy.[1][2] However, the simultaneous interaction of three or more reactants can lead to a complex network of competing reaction pathways, sometimes resulting in diminished yields and challenging purifications due to side product formation.[3][4]

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during MCRs, outlining their probable causes and providing step-by-step solutions.

Problem 1: Low Yield of the Desired Product with Significant Recovery of Starting Materials

This is a common issue indicating that the reaction has not proceeded to completion. The root cause often lies in the quality of reactants, suboptimal reaction conditions, or an inappropriate solvent environment.

Possible Causes & Step-by-Step Solutions:

  • Reactant Quality and Stoichiometry:

    • Verify Purity: Impurities in starting materials can inhibit the reaction or lead to side pathways. For instance, the presence of primary amine impurities in a Passerini reaction can lead to the formation of an Ugi-type side product.

      • Protocol: Re-purify all reactants (e.g., distillation of aldehydes, recrystallization of carboxylic acids). Check the purity of isocyanides, as they can decompose upon exposure to air.

    • Check Stoichiometry: Ensure accurate measurement of all components. While a 1:1:1:1 stoichiometry is typical for a four-component reaction, adjustments may be necessary based on reactant reactivity.

      • Protocol: Prepare fresh stock solutions and re-verify concentrations. Consider a slight excess of one of the more volatile or less reactive components.

  • Suboptimal Reaction Conditions:

    • Concentration: MCRs are often favored at high concentrations.[5]

      • Protocol: Increase the concentration of reactants (e.g., from 0.5M to 1.0-2.0M).[5] In some cases, running the reaction neat (without solvent) may be beneficial.

    • Temperature: While many MCRs proceed at room temperature, some may require heating or cooling to optimize the rate and selectivity.[6]

      • Protocol: Screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C). Lower temperatures can sometimes enhance selectivity by favoring the kinetic product.[7]

  • Inappropriate Solvent Choice:

    • The solvent can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.[8][9]

      • Protocol: Screen a range of solvents with varying polarities. For Ugi reactions, polar aprotic solvents like DMF are often effective, while methanol and ethanol are also commonly used.[5][10] For Passerini reactions, aprotic, non-polar solvents like DCM or toluene are often preferred as they favor the proposed non-polar cyclic transition state.[11]

Troubleshooting Workflow for Low Conversion:

Caption: A systematic workflow for troubleshooting low conversion rates in multicomponent reactions.

Problem 2: Formation of a Major Side Product

The presence of a significant side product indicates a competing reaction pathway is dominant under the current conditions. Identifying the side product is the first critical step.

Common Side Reactions and Mitigation Strategies:

Common MCRExpected ProductCommon Side Product(s)Probable Cause(s)Mitigation Strategies
Ugi Reaction α-Acylamino AmidePasserini Product (α-Acyloxy Amide)Low amine concentration or reactivity; Use of non-polar solvents.[7]Increase amine concentration; Use polar protic solvents like methanol to favor imine formation.[7]
Passerini Reaction α-Acyloxy AmideUgi Product (α-Acylamino Amide)Presence of primary or secondary amine impurities.Purify all reactants to remove amine traces; Use aprotic, non-polar solvents.[11]
Hantzsch Dihydropyridine Synthesis DihydropyridineOxidized Pyridine; Knoevenagel condensation productPresence of an oxidizing agent; Inappropriate catalyst or solvent.[3][12]Run the reaction under an inert atmosphere; Screen different catalysts and solvents to favor the desired pathway.[12]
Biginelli Reaction DihydropyrimidinoneKnoevenagel adduct; Michael adductSuboptimal catalyst; Incorrect stoichiometry.Use a suitable Brønsted or Lewis acid catalyst; Optimize reactant ratios.

Causality Behind Side Product Formation:

Multicomponent reactions proceed through a network of reversible and irreversible steps.[4][10] For example, in the Ugi reaction, the initial formation of an imine from the aldehyde and amine is a key reversible step.[5][10] If this equilibrium is not favored (e.g., in a non-polar solvent), the aldehyde may instead react directly with the isocyanide and carboxylic acid via the Passerini pathway.[7]

The Role of Catalysis:

Catalysis is a powerful tool to steer an MCR towards the desired product by lowering the activation energy of a specific pathway.[13][14]

  • Brønsted or Lewis acids can activate carbonyl compounds, promoting imine formation and subsequent steps.[3]

  • Metal catalysts can enable novel reaction pathways and improve selectivity.[13][15]

  • Organocatalysts can provide steric guidance to control stereoselectivity.[16]

By selecting an appropriate catalyst, it is possible to favor one reaction route over others, thereby minimizing side product formation.[3][16]

Logical Flow for Side Product Minimization:

SideProductMinimization Start Major Side Product Observed Identify 1. Identify Side Product Structure (NMR, MS) Start->Identify Hypothesize 2. Hypothesize Side Reaction Pathway Identify->Hypothesize Modify 3. Modify Conditions to Disfavor Side Pathway Hypothesize->Modify Evaluate 4. Evaluate Impact on Product:Side Product Ratio Modify->Evaluate Evaluate->Modify Ratio Unchanged or Worse Success Side Product Minimized Evaluate->Success Ratio Improved

Caption: A logical approach to identifying and minimizing the formation of side products in MCRs.

Problem 3: Complex Product Mixture and Purification Challenges

A complex mixture often arises when multiple competing pathways are active simultaneously, or when the desired product is unstable under the reaction or work-up conditions.

Possible Causes & Step-by-Step Solutions:

  • Non-selective Reaction Conditions:

    • The chosen conditions (solvent, temperature, catalyst) may not be selective enough to favor a single reaction pathway.[3]

      • Protocol: Re-screen reaction parameters with a focus on selectivity. This may involve using a milder catalyst, a lower temperature, or a solvent that preferentially stabilizes the transition state leading to the desired product.[9]

  • Product Degradation:

    • The MCR product itself might be unstable under the reaction conditions (e.g., acidic or basic catalysis, elevated temperature) or during work-up and purification.

      • Protocol:

        • Monitor the reaction over time by TLC or LC-MS to determine the point of maximum product formation before degradation occurs.

        • Modify the work-up procedure. For example, use a milder acid/base for neutralization or switch to a less aggressive purification method (e.g., flash chromatography on neutral silica instead of acidic silica).

  • Reactant Decomposition:

    • Some reactants, particularly certain aldehydes or isocyanides, can be unstable.[11]

      • Protocol: Use freshly purified or distilled reactants. For unstable isocyanides, in-situ generation can be an effective strategy.

II. Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect side product formation in isocyanide-based MCRs like the Ugi and Passerini reactions?

The choice of solvent is critical. In the Ugi reaction, polar protic solvents like methanol are often preferred because they facilitate the initial, crucial formation of the imine intermediate.[7][10] In contrast, the Passerini reaction, which does not involve an amine, often proceeds more efficiently in aprotic, non-polar solvents that are thought to stabilize its concerted, less polar transition state.[11] Using a non-polar solvent in a Ugi reaction can disfavor imine formation, increasing the likelihood of the competing Passerini side reaction.[7]

Q2: Can a catalyst introduce new side reactions?

Yes. While catalysts are primarily used to increase the rate and selectivity of the desired reaction, they can also catalyze unintended side reactions.[13][16] For example, a strong Lewis acid might promote polymerization of an aldehyde reactant or catalyze decomposition of a sensitive product. It is crucial to choose a catalyst with the right level of activity and selectivity for the specific transformation.[14]

Q3: My reaction is sluggish and gives a low yield. Should I increase the temperature or the reaction time?

Both can be effective, but they can also promote side reactions or product degradation. A systematic approach is best:

  • First, ensure all reactants are pure and the concentration is optimal (MCRs often benefit from higher concentrations).[5]

  • If the reaction is still slow, try a modest increase in temperature (e.g., from room temperature to 50 °C) and monitor the reaction closely by TLC or LC-MS.

  • If increasing the temperature leads to more side products, return to the lower temperature and simply extend the reaction time.

Q4: What is a Mumm rearrangement and how does it relate to Ugi and Passerini reactions?

The Mumm rearrangement is an irreversible intramolecular acyl transfer from an oxygen atom to a nitrogen atom.[5][10] This step is the thermodynamic driving force for both the Ugi and Passerini reactions.[5][10] It is the final, irreversible step in the mechanism that converts the reaction intermediate into the stable final bis-amide (Ugi) or α-acyloxy amide (Passerini) product, effectively pulling the preceding reversible equilibria towards completion.[5][17]

Q5: I am observing an unexpected side product. How can I identify its origin?

Identifying the structure of the side product is key. Techniques like NMR spectroscopy and mass spectrometry are essential. Once the structure is known, you can work backward to hypothesize a plausible mechanistic pathway for its formation. For example, if a Ugi reaction yields a product incorporating two molecules of the aldehyde, it might suggest a self-condensation of the aldehyde is occurring as a competing pathway. This knowledge allows you to specifically target that side reaction, for instance, by adding the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.

III. References

  • de la Torre, V. G., & Gotor-Fernández, V. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 12(1), 2. [Link]

  • Mehta, V. P., & Van der Eycken, E. V. (2018). Multicomponent Catalysts: Limitations and Prospects. ACS Catalysis, 8(3), 2205–2216. [Link]

  • Sharma, P., & Kumar, A. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. RSC Advances, 15(10), 8769-8788. [Link]

  • ResearchGate. (n.d.). Multicomponent Reactions and Solvent Effect. ResearchGate. Retrieved from [Link]

  • Martins, J. E. D., & de Andrade, J. B. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Molecules, 25(3), 459. [Link]

  • Li, Y., et al. (2025). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Journal of the American Chemical Society. [Link]

  • Lee, C.-Y., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(17), 6545–6551. [Link]

  • ResearchGate. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Organic Chemistry Portal. Retrieved from [Link]

  • Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. Retrieved from [Link]

  • Banfi, L., & Riva, R. (2010). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry, 8(14), 3195–3215. [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. Retrieved from [Link]

  • Welsch, M. E., et al. (2010). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 43(6), 849–859. [Link]

  • ResearchGate. (2026). Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. ResearchGate. Retrieved from [Link]

  • Attard, J., & Vella, A. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Catalysts, 12(7), 748. [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

  • Illinois Chemistry. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. Retrieved from [Link]

  • Wisdomlib. (2024). Multicomponent Reactions (MCRs): Significance and symbolism. Wisdomlib. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Passerini Reaction. Organic Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. Retrieved from [Link]

  • Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1245789. [Link]

  • Wisdomlib. (2024). Multi-component reactions (MCRs): Significance and symbolism. Wisdomlib. Retrieved from [Link]

  • Müller, T. J. J. (2014). Editorial: Multicomponent reactions (MCRs) towards scaffolds with versatile applications. Frontiers in Chemistry, 2, 99. [Link]

  • BioProcess International. (n.d.). Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. BioProcess International. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization Techniques for Pyran Compounds

Welcome to the Technical Support Center for the purification of pyran compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyran compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important class of heterocyclic compounds. Here, we move beyond generic protocols to address the specific challenges and nuances associated with pyran derivatives, ensuring you can achieve the desired purity and crystal form for your critical applications.

Introduction: The Unique Crystallization Landscape of Pyran Derivatives

Pyran rings are fundamental scaffolds in a vast array of natural products and pharmacologically active molecules.[1][2] Their purification is a critical step in any synthetic workflow, with recrystallization being a primary and highly effective method for obtaining high-purity solid materials.[3][4] However, the structural diversity of pyran derivatives, from electron-rich dihydropyrans to electron-deficient pyran-2-ones, introduces specific challenges. Factors such as conformational flexibility and the potential for polymorphism can significantly impact the outcome of a crystallization experiment.[5][6]

This guide provides a structured approach to developing and troubleshooting recrystallization protocols for pyran compounds, grounded in the principles of physical organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting solvents for recrystallizing pyran derivatives?

A1: Ethanol is a frequently cited and effective solvent for a wide range of pyran derivatives due to its polarity, which is well-matched to many pyran scaffolds, and its favorable solubility profile (good solubility when hot, poor when cold).[3][7] For more non-polar pyran compounds, solvent systems such as hexane/ethyl acetate are also commonly employed.[8] A systematic approach to solvent selection is always recommended, starting with small-scale solubility tests in a range of solvents with varying polarities.[4]

Q2: My pyran derivative is an oil. Can I still use recrystallization?

A2: Recrystallization is a purification technique for solid compounds.[9] If your pyran derivative is an oil at room temperature, other purification methods such as column chromatography are more appropriate.[3] However, some low-melting solids may initially "oil out" during recrystallization. This specific issue is addressed in the Troubleshooting Guide below.

Q3: How do I remove common impurities from my pyran synthesis before recrystallization?

A3: Common impurities in pyran synthesis include unreacted starting materials (e.g., aldehydes, malononitrile), catalysts, and side-products.[3] A preliminary aqueous work-up is often effective. For instance, a wash with a saturated sodium bicarbonate solution can help remove acidic catalysts or byproducts.[10] If a heterogeneous catalyst was used, it can typically be removed by simple filtration of the reaction mixture before concentrating the solution.[3]

Q4: What is polymorphism and how does it affect the recrystallization of pyran compounds?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[5][11] These different forms can have distinct physical properties, including solubility, melting point, and stability.[11] The conformational flexibility of the pyran ring can make some derivatives prone to polymorphism.[6] The choice of solvent and the rate of cooling can influence which polymorph is obtained.[11] It is crucial to be aware of this phenomenon, especially in pharmaceutical development, as different polymorphs can have different bioavailabilities.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of pyran compounds, providing probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Insufficient Supersaturation: Too much solvent was used, and the solution is not saturated at the lower temperature.[12] 2. High Solubility at Low Temperature: The chosen solvent is too effective, even when cold. 3. Inhibition of Nucleation: The smooth glass surface of the flask lacks sites for initial crystal formation.[12]1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[13] 2. Induce Crystallization:     a. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus.[12]     b. Seeding: Add a single, pure crystal of the compound to the cooled solution.[13] 3. Change Solvent System: Consider using a less effective solvent or a mixed-solvent system (see Protocol 2).
Compound "Oils Out" Instead of Crystallizing 1. Melting Point Depression: The boiling point of the solvent is higher than the melting point of the impure compound. 2. Rapid Cooling: The solution is being cooled too quickly, causing the compound to precipitate from a supersaturated solution above its melting point.[8] 3. High Concentration of Impurities: Impurities can lower the melting point of the eutectic mixture.1. Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below the expected melting point of your compound. 2. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[8] 3. Use More Solvent: Adding a small amount of additional hot solvent can lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[13]
Low Recovery of Crystalline Product 1. Excessive Solvent Usage: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of the product remaining in the mother liquor.[14] 2. Premature Crystallization: Crystals formed during a hot gravity filtration step. 3. Incomplete Cooling: Not allowing the solution to cool sufficiently to maximize precipitation.[8]1. Use Minimal Hot Solvent: Be patient during the dissolution step and add the hot solvent portion-wise until the solid just dissolves.[14] 2. Pre-heat Funnel and Flask: For hot gravity filtration, pre-heating the glassware with hot solvent can prevent premature crystallization. 3. Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes.[8]
Crystals are Colored or Appear Impure 1. Colored Impurities Present: Highly conjugated or colored impurities are co-crystallizing with the product. 2. Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[13]1. Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities. 2. Re-crystallize: A second recrystallization is often necessary to achieve high purity. Ensure slow cooling to promote the formation of well-ordered crystals.[13]

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.

Recrystallization_Workflow start Crude Pyran Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test choose_method Choose Recrystallization Method solubility_test->choose_method single_solvent Single-Solvent Recrystallization (Protocol 1) choose_method->single_solvent Good single solvent found multi_solvent Multi-Solvent Recrystallization (Protocol 2) choose_method->multi_solvent No single solvent suitable dissolve Dissolve in Minimum Amount of Hot Solvent single_solvent->dissolve multi_solvent->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool to Room Temp, then Ice Bath hot_filter_q->cool No hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash_dry Wash with Cold Solvent and Dry collect->wash_dry analyze Analyze Purity (TLC, MP, NMR) wash_dry->analyze

Caption: A general workflow for the recrystallization of pyran compounds.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a single solvent is identified that dissolves the pyran compound well at its boiling point but poorly at room temperature.[15]

Step-by-Step Methodology:

  • Solvent Selection: Through small-scale trials, identify a suitable solvent. Ethanol is a good starting point for many pyran derivatives.[3][7]

  • Dissolution: Place the crude pyran compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to ensure the solution is saturated.[16]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[14]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[16]

  • Drying: Allow the crystals to dry thoroughly under vacuum.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is useful when no single solvent has the ideal properties for recrystallization. It involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding an "anti-solvent" (in which it is insoluble) to induce precipitation.[15] The two solvents must be miscible.[15] A common pair for pyran derivatives is ethanol (solvent) and water (anti-solvent).[17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyran compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.[8]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol. For the washing step, use a cold mixture of the two solvents or just the cold anti-solvent.

Troubleshooting Logic Diagram

This diagram provides a logical path to follow when your recrystallization attempt is not proceeding as expected.

Troubleshooting_Logic start Initial Observation no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oiled Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes induce Induce crystallization (scratch/seed) no_crystals->induce No cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Yes add_solvent Add more 'good' solvent, reheat and cool slowly oiling_out->add_solvent No check_mother_liquor Is product left in mother liquor? low_yield->check_mother_liquor Yes check_filtration Loss during hot filtration? low_yield->check_filtration No concentrate Evaporate some solvent too_much_solvent->concentrate slow_cooling Cool solution more slowly cooling_too_fast->slow_cooling concentrate_ml Concentrate mother liquor for a second crop check_mother_liquor->concentrate_ml preheat_glassware Pre-heat glassware check_filtration->preheat_glassware

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Pyran Derivative Purification

Welcome to the Technical Support Center for the purification of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these important heterocyclic compounds. Here, we move beyond generic protocols to address the specific nuances of pyran chemistry, providing field-proven insights and troubleshooting strategies to enhance the purity, yield, and stability of your target molecules.

Troubleshooting Guide: From Theory to Practical Solutions

This section addresses the most common and frustrating issues encountered during the column chromatography of pyran derivatives. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically-grounded solutions.

Issue 1: Poor Separation or Co-elution of Impurities

You observe overlapping spots on TLC or broad, poorly resolved peaks during column chromatography, making it difficult to isolate your target pyran derivative from starting materials or byproducts.

Possible Cause 1: Suboptimal Mobile Phase Selectivity

The mobile phase is not effectively differentiating between your compound of interest and impurities based on their polarity. The choice of solvent affects not only the elution strength but also the specific interactions (selectivity) between the analytes, the mobile phase, and the stationary phase.[1]

Solutions:

  • Re-evaluate Solvent System with TLC: The ideal solvent system for your target pyran derivative should result in a retention factor (Rf) of approximately 0.2 to 0.3 on a silica gel TLC plate.[2] An Rf in this range typically provides the best balance for separation on a column.

  • Change Solvent Selectivity: If adjusting the ratio of a two-solvent system (e.g., hexane/ethyl acetate) is ineffective, switch to a different solvent system with different chemical properties.[3] For example, substituting ethyl acetate with dichloromethane or using a ternary mixture (e.g., hexane/dichloromethane/ethyl acetate) can alter the selectivity and improve separation.

  • Employ Gradient Elution: For complex mixtures with components of widely varying polarities, an isocratic (constant solvent composition) elution may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased over time, can effectively separate both less polar and more polar compounds in a single run.[3][4]

Possible Cause 2: Column Overloading

Loading too much crude material onto the column saturates the stationary phase, exceeding its separation capacity and leading to significant band broadening and poor resolution.[3]

Solutions:

  • Reduce the Sample Load: A general rule of thumb is that the mass of the crude sample should be 1-5% of the mass of the stationary phase (e.g., 100-500 mg of sample for 10 g of silica).[3] For difficult separations, this ratio should be on the lower end (e.g., 1%).

  • Increase Column Dimensions: If a larger quantity of material must be purified, use a column with a larger diameter to maintain an appropriate sample-to-sorbent ratio.[3]

Issue 2: Low Yield or Complete Loss of Product

After running the column, you recover significantly less product than expected, or in some cases, none at all.

Possible Cause: Irreversible Adsorption or Decomposition on Silica Gel

This is a critical and often overlooked issue with pyran derivatives. The pyran ring, particularly the ether linkage, can be susceptible to acid-catalyzed hydrolysis or ring-opening.[5] Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups, which can act as a catalyst for the degradation of sensitive compounds.[2][6] The lactone functionality present in some pyran derivatives can also interact strongly with the acidic silica, leading to irreversible adsorption.[7]

Solutions:

  • Test for Stability First: Before committing your entire batch to a column, spot the crude material on a silica TLC plate. After a few minutes, place a second spot of the same material next to the first. Let the plate sit on the bench for an hour, then develop it. If the original spot shows a new streak or a different Rf value compared to the fresh spot, your compound is likely decomposing on the silica.[3]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel. This can be done by preparing the silica slurry in the mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or ammonia.[2][3] This simple step can dramatically improve the recovery of acid-sensitive compounds.

  • Switch to a Different Stationary Phase: If deactivation is insufficient, use a less acidic or a basic stationary phase.

    • Neutral or Basic Alumina (Al₂O₃): Alumina is an excellent alternative for acid-sensitive compounds.[4][8]

    • Reversed-Phase Silica (C18): For highly polar pyran derivatives, reversed-phase chromatography using a non-polar C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a highly effective strategy.[3]

Troubleshooting Flowchart for Common Purification Issues

The following diagram outlines a logical workflow for diagnosing and solving common problems during the column chromatography of pyran derivatives.

G cluster_legend Legend Problem Problem Decision Decision Solution Solution Process Process start Start Purification check_purity Analyze Fractions: Purity/Yield Unsatisfactory? start->check_purity poor_sep Problem: Poor Separation check_purity->poor_sep Poor Separation low_yield Problem: Low Yield / No Product check_purity->low_yield Low Yield no_elution Problem: Compound Not Eluting check_purity->no_elution No Elution end_node Purification Successful check_purity->end_node No / Purity OK peaks_overlap Are peaks overlapping? poor_sep->peaks_overlap is_acid_sensitive Is compound acid-sensitive? low_yield->is_acid_sensitive is_polar Is compound highly polar? no_elution->is_polar change_solvent Solution: Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH) peaks_overlap->change_solvent Yes use_gradient Solution: Use Gradient Elution peaks_overlap->use_gradient Still overlapping reduce_load Solution: Reduce Sample Load peaks_overlap->reduce_load No (Broad Peaks) deactivate_silica Solution: Deactivate Silica (add 0.5% Et3N to eluent) is_acid_sensitive->deactivate_silica Yes switch_sorbent Solution: Switch to Alumina or Reversed-Phase (C18) is_acid_sensitive->switch_sorbent Still low yield is_acid_sensitive->end_node No / Other Issue is_polar->switch_sorbent Still no elution increase_polarity Solution: Increase Mobile Phase Polarity Drastically is_polar->increase_polarity Yes G start Start: Crude Pyran Derivative tlc_analysis 1. Perform TLC Analysis (Silica Gel, various eluents) start->tlc_analysis check_rf Rf of target ≈ 0.2-0.3? tlc_analysis->check_rf check_rf->tlc_analysis No, adjust eluent check_stability Streaking or Decomposition? check_rf->check_stability Yes isocratic_path Normal Phase Column (Isocratic Elution) check_stability->isocratic_path No, clean spots deactivate_path Deactivated Silica Column (add 0.5% Et3N to eluent) check_stability->deactivate_path Yes, streaking gradient_path Normal Phase Column (Gradient Elution) isocratic_path->gradient_path If impurities are far apart in polarity alumina_path Switch to Alumina or Reversed-Phase (C18) deactivate_path->alumina_path If still issues

Sources

Optimization

Advanced Pyran Synthesis Support Center: Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for Pyran Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyran Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind experimental parameters—empowering you to troubleshoot complex cyclizations, optimize yields, and achieve rigorous stereocontrol in the synthesis of tetrahydropyrans (THPs) and dihydropyrans.

Module 1: Prins Cyclization Dynamics

The Prins cyclization is a cornerstone for constructing 2,6-disubstituted tetrahydropyrans via the acid-mediated condensation of alkenols with aldehydes. However, achieving high diastereoselectivity requires precise control over the highly reactive oxocarbenium intermediate.

Frequently Asked Questions (FAQs)

Q: Why is my Prins cyclization yielding a mixture of diastereomers or racemized products? A: Poor stereocontrol is typically caused by the competing oxonia-Cope rearrangement or side-chain exchange. When the oxocarbenium ion is not trapped rapidly, the reaction enters a reversible pathway, leading to racemization[1]. To troubleshoot this, switch to a silyl-Prins cyclization . The inclusion of a silyl group stabilizes the β -carbocation and forces the reaction through Alder's chair-like transition state, ensuring equatorial attack and superior cis-stereocontrol at the C4 position[1].

Q: My Barbier-Prins cyclization is yielding hydrolyzed intermediates instead of the desired THP. What is failing? A: This is a classic symptom of trace moisture. In a Barbier-Prins reaction, the intermediate allyltin compound reacts with the aldehyde to form an intermediate that is highly sensitive to water. If exposed to moisture during the reaction or premature workup, it hydrolyzes before cyclization can occur[2]. Anhydrous conditions are not just a recommendation; they are a strict self-validating metric for this pathway.

PrinsMechanism A Homoallylic Alcohol + Aldehyde B Lewis Acid Activation (e.g., TMSOTf) A->B C Oxocarbenium Ion Intermediate B->C D Alder's Chair-like Transition State C->D Endo Cyclization F Side Reaction: Oxonia-Cope Rearrangement C->F Reversible Pathway (Racemization Risk) E Stereoselective Tetrahydropyran (THP) D->E High Diastereoselectivity F->C

Mechanistic pathway of Prins cyclization highlighting transition state stereocontrol.

Protocol 1: Self-Validating Silyl-Prins Cyclization

Objective: Synthesize 2,6-disubstituted tetrahydropyrans with high cis-diastereoselectivity.

  • Preparation: Flame-dry a Schlenk flask under argon. Add homoallylic silyl alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture strictly to 0 °C. Causality: Low temperature stabilizes Alder's chair-like transition state, ensuring equatorial attack for cis-stereocontrol[1].

  • Catalysis: Add TMSOTf (0.2 equiv) dropwise. Validation Check: The reaction should exhibit a distinct color change indicating oxocarbenium formation. Monitor via TLC (hexane/EtOAc) until the silyl ether spot completely disappears. If the starting material persists, verify the anhydrous integrity of your TMSOTf.

  • Quenching: Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid and prevent post-reaction epimerization. Extract with DCM, dry over Na2SO4, and concentrate.

Module 2: Hetero-Diels-Alder (HDA) Cycloadditions

Inverse-electron-demand hetero-Diels-Alder (IED-HDA) reactions utilizing 1-oxa-1,3-butadienes are powerful tools for pyran synthesis.

Frequently Asked Questions (FAQs)

Q: How can I improve the yield of IED-HDA when using unactivated ketone dienophiles? A: Ketones are electronically and sterically challenging dienophiles, often leading to stalled reactions due to a mismatched HOMO-LUMO gap. To overcome this, employ a domino Knoevenagel/HDA sequence. By running the reaction in highly polarized, sustainable media (such as glycerol) with DBU as a catalyst, you dynamically alter the polarization of the reaction medium, driving the intramolecular [4+2] cycloaddition forward to yield cis-fused pyran rings efficiently[3].

Module 3: Oxa-Pictet-Spengler Cyclizations

The oxa-Pictet-Spengler reaction is vital for synthesizing complex indole-fused pyrans (e.g., tetrahydropyrano[3,4-b]indoles) from tryptophols and carbonyls.

Frequently Asked Questions (FAQs)

Q: How do I overcome stalled reactions when synthesizing indole-fused pyrans from aliphatic ketones? A: Aliphatic ketones form exceptionally poor electrophilic intermediates compared to aldehydes. To force the cyclization, switch to a Brønsted acid-promoted system under metal-free conditions. The strong Brønsted acid facilitates the direct protonation of the ketone, generating a highly reactive electrophilic intermediate that undergoes rapid nucleophilic attack by the indole species[4].

Q: What determines the enantioselectivity in catalytic oxa-Pictet-Spengler reactions? A: Mechanistic studies and kinetic isotope effect (KIE) experiments reveal that the initial formation of the oxocarbenium ion is irreversible. However, it is the subsequent C–C bond formation that acts as the enantioselectivity-determining step. Utilizing dual-catalyst systems (e.g., a chiral bisthiourea combined with an indoline HCl salt) provides the necessary dispersion interactions to stabilize the transition state of the major enantiomer[5].

OxaPictetSpengler Step1 Tryptophol + Carbonyl Step2 Brønsted/Lewis Acid Catalysis Step1->Step2 Step3 Oxocarbenium Ion Formation (Irreversible) Step2->Step3 Protonation/Dehydration Step4 C-C Bond Formation (Enantioselectivity Step) Step3->Step4 Nucleophilic Attack Step5 Indole-Fused Pyran Scaffold Step4->Step5 Dehydroaromatization

Logical workflow of the catalytic oxa-Pictet-Spengler reaction mechanism.

Protocol 2: Enantioselective Oxa-Pictet-Spengler Cyclization

Objective: Construct highly enantioenriched indole-fused pyrans.

  • Preparation: In a sealed reaction vial, combine tryptophol (1.0 equiv) and the target carbonyl (1.5 equiv) in anhydrous toluene.

  • Acidification: Introduce the Brønsted acid catalyst or dual-catalyst system. Causality: The acid drives the irreversible formation of the oxocarbenium ion, which is the prerequisite for the enantio-determining C-C bond formation step[5].

  • Cyclization: Stir the mixture at the optimized temperature (typically -20 °C to RT, depending on the catalyst's thermal stability). Validation Check: Reaction progress must be monitored by LC-MS to confirm the exact mass of the dehydrated cycloadduct, as TLC often fails to resolve the intermediate from the final fused-pyran product.

  • Isolation: Neutralize the reaction mixture with a mild base, extract with ethyl acetate, and purify via flash chromatography.

Quantitative Optimization Summary

Use the following data table to benchmark your expected yields and stereoselectivity based on the chosen synthetic pathway and catalytic system.

Reaction ClassSubstrate PairCatalyst / PromoterSolventTemp (°C)Yield (%)SelectivityRef
Silyl-Prins Homoallylic silyl alcohol + AldehydeTMSOTfDCM085–95High cis-dr[1]
Barbier-Prins Allyl bromide + CarbonylBBIMBr/SnBr2Solvent-freeRT70–88High dr[2]
Domino Knoevenagel/HDA Prenyl ether-tethered aldehyde + KetoneDBU (25 mol%)Glycerol12075–89High cis-fusion[3]
Oxa-Pictet-Spengler Tryptophol + AldehydeChiral Bisthiourea / HClToluene-20 to RT80–92Up to 98% ee[5]

References

  • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: beilstein-journals.org URL: 1

  • Title: NHC-Catalyzed Hetero-Diels–Alder Reaction of Allenoate with Chalcone: Synthesis of Polysubstituted Pyranyl Carboxylate Source: acs.org URL: 6

  • Title: Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years (PMC) Source: nih.gov URL: 2

  • Title: Brønsted Acid-Promoted Oxa-Pictet–Spengler Reaction for the Synthesis of Indole-Fused Pyran Derivatives Source: acs.org URL: 4

  • Title: Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant Source: nsf.gov URL: 5

  • Title: Diels–Alder Cycloaddition Reactions in Sustainable Media Source: mdpi.com URL: 3

Sources

Troubleshooting

Knoevenagel Condensation Catalyst Selection: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Knoevenagel condensation workflows. As a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, this reaction is a cornerstone of ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Knoevenagel condensation workflows. As a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, this reaction is a cornerstone of carbon-carbon bond formation in drug development and materials science.

This guide is designed for researchers and application scientists to logically select catalysts, troubleshoot common bottlenecks, and implement self-validating protocols that ensure high yields and reproducibility.

Mechanistic Overview & Catalyst Logic

The success of a Knoevenagel condensation relies entirely on the catalyst's ability to balance two simultaneous processes: deprotonation of the active methylene to form a reactive enolate, and activation of the carbonyl electrophile.

When using classical homogeneous amines (like piperidine), the reaction in protic solvents (e.g., methanol) proceeds via carbinolamine and iminium ion intermediates[1]. The formation of the iminium ion is typically the rate-determining step, which explains why sterically hindered aldehydes often require higher catalyst loading or prolonged reflux[1]. Conversely, modern green chemistry approaches utilize solid bases or ionic liquids to directly activate the enolate at the phase boundary, bypassing the iminium intermediate and allowing for rapid, room-temperature conversions[2],[3].

CatalystSelection Start Substrate Analysis (Aldehyde + Active Methylene) Hindered Sterically Hindered or Low Electrophilicity? Start->Hindered Classical Classical Homogeneous (Piperidine / Pyrrolidine) Hindered->Classical Yes Green Green Chemistry / Recovery Priority? Hindered->Green No Green->Classical No Ionic Ionic Liquids (e.g., [Bmim][OAc]) Green->Ionic Liquid Phase Recyclability Solid Solid Base Catalysts (e.g., CaO-MgO, g-C3N4) Green->Solid Heterogeneous Filtration

Decision tree for Knoevenagel condensation catalyst selection based on substrate and process goals.

Quantitative Catalyst Selection Matrix

Selecting the right catalyst requires balancing reactivity with downstream processing needs (e.g., E-factor, recyclability). The table below summarizes the quantitative performance of field-proven catalytic systems.

Catalyst SystemCatalyst TypeTypical YieldReaction TimeRecyclabilityKey Advantage
Piperidine Homogeneous Base85–95%2–6 hNoneHigh reactivity for sterically hindered substrates[1].
CaO-MgO (BMO-1) Solid Base>90%1–3 hUp to 5 cyclesAqueous medium compatibility; easy filtration[2].
[Bmim][OAc] Ionic Liquid90–97%60–80 minUp to 5 cyclesActs as both solvent and catalyst; zero VOCs[3].
g-C3N4 + PTC Heterogeneous~99%~30 minMultipleUltra-fast room temperature reaction.

Self-Validating Experimental Protocols

Protocol A: Classical Piperidine-Catalyzed Condensation

Best for: Complex, sterically hindered pharmaceutical intermediates.

  • Setup: In a clean round-bottom flask, dissolve 1.0 equivalent of the aldehyde and 1.0–1.2 equivalents of the active methylene compound (e.g., malononitrile) in ethanol (approx. 5 mL per mmol).

  • Catalysis: Add 10 mol% of piperidine. Causality: Keeping the base catalytic rather than stoichiometric prevents unintended base-catalyzed degradation of sensitive functional groups.

  • Reaction: Attach a reflux condenser and heat the mixture to 78°C. Monitor the reaction via TLC (typically 1:9 ethyl acetate/petroleum ether).

  • Self-Validating Workup: Cool the reaction to room temperature. A successful condensation will typically precipitate the α,β-unsaturated product. Filter the solid and wash with a cold 1:1 ethanol/water mixture. If no precipitate forms, concentrate the solvent under reduced pressure and purify via column chromatography.

Protocol B: Green Aqueous Knoevenagel using Ionic Liquid[Bmim][OAc]

Best for: Scale-up synthesis prioritizing high E-factors and catalyst recovery.

  • Setup: Mix 1.0 equivalent of aromatic aldehyde and 1.0 equivalent of active methylene in 5 mL of distilled water[3].

  • Catalysis: Add 20 mol% of 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]). Causality: The ionic liquid acts as an interfacial catalyst, lowering the activation energy for enolate formation directly in the aqueous phase[3].

  • Reaction: Agitate aggressively (800 rpm) at room temperature for 60–80 minutes.

  • Self-Validating Workup: The product will crash out of the aqueous phase as an insoluble solid. Filter the solid product. The remaining aqueous filtrate contains the [Bmim][OAc] catalyst, which can be reused for up to 5 subsequent cycles without significant loss of turnover frequency[3].

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion despite prolonged heating. How do I push it to completion? A1: The Knoevenagel condensation is a reversible dehydration reaction. In organic solvents, the accumulation of the water byproduct can push the equilibrium backward. Solution: If using toluene or benzene, attach a Dean-Stark apparatus to physically remove water. Alternatively, switch to a water-compatible solid-base catalyst like CaO-MgO (BMO-1), which drives the reaction forward even in aqueous media by stabilizing the transition state[2].

Q2: I am observing tandem Michael addition by-products (e.g., 1:2 aldehyde-to-methylene adducts). A2: Causality: The primary Knoevenagel product (the α,β-unsaturated compound) is highly electrophilic. If the active methylene is highly reactive (like malononitrile) and present in excess, it will undergo a secondary Michael addition to the newly formed double bond. Solution: Strictly control your stoichiometry to 1:1.0. To further suppress this, add the active methylene dropwise to the aldehyde/catalyst mixture to keep its local concentration low throughout the reaction.

Q3: My substrate is highly unreactive, but I want to avoid toxic homogeneous amines. What are my options? A3: Causality: Unreactive substrates fail because the collision frequency between the enolate and the carbonyl is too low at standard conditions. Solution: Utilize a phase transfer catalyst (PTC). Combining a heterogeneous solid base like g-C3N4 with a crown ether (e.g., 18-crown-6) drastically increases the effective concentration of the reactive species at the phase boundary, enabling >99% yields in as little as 30 minutes at room temperature.

Q4: How do I ensure my solid-base catalyst isn't deactivating between cycles? A4: Catalyst deactivation in solid bases usually occurs due to pore blockage by polymeric byproducts or surface neutralization by acidic impurities. Solution: After filtration, wash the solid catalyst (e.g., CaO-MgO) thoroughly with hot ethanol to clear the pores, followed by drying at 100°C. Track the Turnover Frequency (TOF) between cycles; a drop of more than 10% indicates incomplete washing[2].

References

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor | ACS Omega , acs.org. 2 (Cited as[2])

  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation , ajgreenchem.com. 3 (Cited as[3])

  • Highly active g-C3N4 as a solid base catalyst for knoevenagel condensation reaction under phase transfer conditions , rsc.org. (Cited as)

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B , acs.org. 1 (Cited as[1])

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Heterocycle Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction Heterocycles are the foundational scaffolds of modern drug discovery and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocycles are the foundational scaffolds of modern drug discovery and materials science. However, synthesizing and isolating them often presents significant bottlenecks, primarily manifesting as low yields. This guide provides an authoritative, causality-driven approach to diagnosing and resolving the two most common failure modes in heterocycle synthesis: transition-metal catalyst poisoning and product loss during aqueous workup.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Root Cause

Q1: My palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) stalls at 30% conversion when using pyridine or imidazole substrates. Why? A1: This is a classic case of catalyst poisoning. The sp2 -hybridized nitrogen atoms in heterocycles like pyridines and imidazoles possess highly accessible lone electron pairs. These lone pairs act as strong σ -donors, coordinating directly to the electrophilic palladium center. This coordination displaces the intended phosphine ligands, forming a stable, catalytically dead heteroaryl-palladium complex . Causality & Solution: To overcome this, you must alter the steric environment of the catalyst. Employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos) creates a steric shield around the palladium center. This bulk prevents the heterocycle from coordinating, while the electron-rich nature of the ligand accelerates the oxidative addition step. Alternatively, adding Lewis acidic additives like B(OMe)3​ can temporarily mask the basic nitrogen, restoring catalytic activity .

Q2: The LC-MS shows 100% conversion to the desired polar heterocycle, but my isolated yield after a standard aqueous workup is less than 15%. Where is my product? A2: Your product is likely trapped in the aqueous phase. Many heterocycles are highly polar and capable of extensive hydrogen bonding with water. Furthermore, if the reaction was basic or acidic, the heterocycle might exist as a highly water-soluble ionized salt. Causality & Solution: Standard extraction solvents like ethyl acetate or diethyl ether lack the hydrogen-bonding capacity to pull highly polar heterocycles out of water. You must manipulate the partition coefficient. First, adjust the pH to ensure the heterocycle is in its neutral (non-ionized) state (pH > pKa + 2 for basic amines). Second, saturate the aqueous layer with an inorganic salt (e.g., NaCl). This "salting-out" effect increases the ionic strength of the water, forcing the organic molecule into the organic phase . If standard solvents still fail, switch to a more polar extraction solvent like n-butanol or a chloroform/isopropanol mixture .

Q3: I observe a fine black precipitate forming in my reaction mixture after 2 hours, accompanied by a stalled reaction. What does this indicate? A3: The black precipitate is "Palladium Black," which consists of agglomerated, metallic palladium(0) nanoparticles. This indicates catastrophic catalyst decomposition. It typically occurs when the reductive elimination step is too slow, or if the reaction is run at excessively high temperatures (>120 °C) for prolonged periods . Lowering the temperature, ensuring strict anaerobic conditions, and switching to a more stable pre-catalyst (e.g., Pd G3 or G4 palladacycles) will mitigate this.

Section 2: Quantitative Data - Optimization Matrices

To systematically troubleshoot, compare your current parameters against these optimized matrices for catalyst selection and isolation.

Table 1: Ligand Selection for Heterocycle Cross-Coupling

Substrate ClassPrimary ChallengeRecommended LigandMechanistic Rationale
2-Aminopyridines Strong N-coordination, slow reductive eliminationBrettPhos / tBuBrettPhosExtreme steric bulk prevents bis-ligation; promotes rapid reductive elimination.
Imidazoles / Thiazoles Catalyst poisoning, C-H activation side reactionsXPhos / SPhosBalances steric shielding with electron richness to accelerate oxidative addition.
Electron-Deficient Aryl Chlorides High activation barrier for C-Cl bond cleavageRuPhosHighly electron-rich nature facilitates oxidative addition into stubborn C-Cl bonds.

Table 2: Workup Strategies for Polar Heterocycles

Heterocycle PropertyAqueous BehaviorOptimized Isolation Strategy
Basic (pKa 7 - 10) Protonated in neutral/acidic waterAdjust pH to 12 with NaOH; extract with DCM or EtOAc.
Zwitterionic / Amphoteric Highly water-soluble at all pH levelsIsoelectric focusing (adjust pH to exact pI); filter precipitate or lyophilize.
Highly Polar (LogP < 0) Strong H-bonding with waterSaturate aq. phase with NaCl; extract with n-Butanol or 3:1 CHCl3​ :IPA.

Section 3: Visualizing the Troubleshooting Logic

Below are decision-making workflows to guide your optimization process.

G Start Low Yield in Heterocycle Cross-Coupling CheckConv Check Conversion (LC-MS / TLC) Start->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv HighConv High Conversion (> 90%) CheckConv->HighConv Poisoning Suspect Catalyst Poisoning (N-coordination to Pd) LowConv->Poisoning SideReact Suspect Side Reactions or Isolation Loss HighConv->SideReact Ligand Switch to Bulky Ligand (e.g., XPhos, BrettPhos) Poisoning->Ligand Workup Optimize Workup (Salting out, Reverse Phase) SideReact->Workup

Diagnostic workflow for identifying the root cause of low yields in heterocycle cross-coupling.

Workup Start Product Trapped in Aqueous Phase IsBasic Is the heterocycle basic? (e.g., Pyridine, Amine) Start->IsBasic YesBasic Yes IsBasic->YesBasic NoBasic No / Zwitterionic IsBasic->NoBasic AdjustPH Adjust pH to > pKa + 2 Extract with EtOAc/DCM YesBasic->AdjustPH SaltOut Saturate with NaCl Extract with n-Butanol NoBasic->SaltOut Success Product Isolated in Organic Phase AdjustPH->Success SaltOut->Success If extracted ReversePhase Lyophilize & Use Reverse- Phase Chromatography SaltOut->ReversePhase If still in aq.

Decision tree for isolating highly polar, water-soluble heterocycles during reaction workup.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination for Pyridine Substrates This protocol incorporates kinetic validation to differentiate between slow reaction rates and catalyst death, ensuring the system self-diagnoses during execution.

  • Preparation (Strictly Anhydrous): In an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.5 equiv), and XPhos Pd G3 pre-catalyst (2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and transfer to a fume hood.

  • Reaction Initiation: Heat the mixture to 90 °C in an oil bath. The solution should turn a homogeneous reddish-brown.

  • Self-Validating Kinetic Check (1 Hour): Withdraw a 50 µL aliquot under positive argon flow. Quench into LC-MS grade acetonitrile and analyze.

    • Validation Logic: If conversion is <10% and the mixture has turned black, the catalyst has decomposed. If the mixture is still colored but conversion is low, the kinetics are simply slow.

  • Spike Test (If Stalled): If the reaction stalls at 50% conversion after 4 hours, spike the mixture with an additional 1 mol% of XPhos Pd G3. If conversion resumes, the initial catalyst died (likely due to trace oxygen or solvent impurities). If it does not resume, the product itself is poisoning the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues before proceeding to extraction.

Protocol 2: "Salting Out" and Extraction of Highly Polar Heterocycles Use this self-verifying extraction method when standard EtOAc/Water extractions leave your product in the aqueous layer.

  • Quench and pH Adjustment: Quench the reaction mixture with water. Measure the pH. If your heterocycle contains a basic amine, add 2M aqueous NaOH dropwise until the pH is at least 2 units above the conjugate acid's pKa (typically pH 10-12).

  • Salting Out: Add solid, anhydrous Sodium Chloride (NaCl) directly to the aqueous phase while stirring vigorously, until no more salt dissolves (complete saturation).

  • Advanced Extraction: Transfer to a separatory funnel. Instead of EtOAc, extract with a 3:1 mixture of Chloroform and Isopropanol ( CHCl3​ :IPA) or pure n-Butanol. The alcohol component disrupts the water-heterocycle hydrogen bonding network.

  • Phase Separation: Allow at least 10 minutes for the phases to separate clearly, as polar solvent mixtures are prone to emulsion formation.

  • Validation Check: Spot both the organic and aqueous layers on a TLC plate (elute with 10% MeOH in DCM containing 1% NH4​OH ). Visualize with UV and iodine to confirm the product has successfully partitioned into the organic layer. Do not discard the aqueous layer until TLC confirms total extraction.

References

  • Title: (Hopefully) Everything about Suzuki cross-coupling Source: Reddit (r/Chempros) URL: [Link]

  • Title: Natural Product Isolation (2) - Purification Techniques, An Overview Source: Master Organic Chemistry URL: [Link]

  • Title: Analytical Methods of Isolation and Identification Source: IntechOpen URL: [Link]

Reference Data & Comparative Studies

Validation

The Physics of the Signal: Causality in THP Stereochemistry

Resolving the Stereochemical Labyrinth: A Comparative Guide to 1 H NMR Analytical Strategies for Tetrahydropyran Derivatives Tetrahydropyran (THP) rings are ubiquitous structural motifs in biologically active natural pro...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Stereochemical Labyrinth: A Comparative Guide to 1 H NMR Analytical Strategies for Tetrahydropyran Derivatives

Tetrahydropyran (THP) rings are ubiquitous structural motifs in biologically active natural products (e.g., macrolides, polyether antibiotics) and carbohydrate chemistry. Determining the relative and absolute stereochemistry of highly substituted THP rings is a notorious bottleneck in drug development. Because THP rings can adopt multiple conformations (chair, twist-boat, or half-chair) influenced by steric bulk and the stereoelectronic anomeric effect, analytical scientists cannot rely on simple 1D 1 H NMR alone.

As a Senior Application Scientist, I have designed this guide to objectively compare conventional 1D 1 H NMR, 2D NMR, and Pure Shift 1 H NMR techniques. This document provides a self-validating experimental framework to help researchers extract unambiguous stereochemical data from complex THP derivatives.

Before comparing analytical modalities, it is critical to understand why THP protons behave the way they do in a magnetic field. The physical foundation for assigning relative stereochemistry in THP rings is the Karplus equation , which links the vicinal proton-proton coupling constant ( 3JHH​ ) to the dihedral angle ( ϕ ) between the coupled protons 1.

  • Axial-Axial Interactions ( 3Jaa​ ): When two adjacent protons are axial, they are antiperiplanar ( ϕ≈180∘ ). The parallel alignment of their C-H σ -bonds allows maximum orbital overlap, resulting in a large coupling constant (typically 8–12 Hz).

  • Axial-Equatorial ( 3Jae​ ) / Equatorial-Equatorial ( 3Jee​ ): When protons are gauche to one another ( ϕ≈60∘ ), the poor orbital overlap yields a small coupling constant (typically 2–5 Hz).

Diagnostic Caution: THP rings with bulky substituents or strong dipole repulsions may deviate from the ideal chair conformation, adopting a twisted half-chair. In such cases, the 3Jaa​ value may drop to 5–7 Hz, signaling conformational flexibility and necessitating 2D NMR validation 2.

Comparative Analysis of NMR Modalities

To resolve THP stereochemistry, researchers must choose the right analytical tool. Below is a comparison of the three primary approaches.

A. Conventional 1D 1 H NMR
  • Mechanism: Standard single-pulse excitation.

  • Pros: High sensitivity, rapid acquisition (seconds to minutes), and direct extraction of J -coupling constants.

  • Cons: Suffers from severe signal overlap. In THP derivatives, the methylene protons (1.2–2.5 ppm) and oxymethine protons (3.2–4.5 ppm) often collapse into indecipherable second-order multiplets, obscuring the critical J -values needed for Karplus analysis.

B. 2D NMR (COSY & NOESY)
  • Mechanism: Uses multiple RF pulses to map correlations through chemical bonds (COSY) or through space via dipole-dipole cross-relaxation (NOESY).

  • Pros: NOESY is the gold standard for confirming 1,3-diaxial interactions. If an axial proton at C2 shows a strong NOE cross-peak with an axial proton at C4 or C6, they unequivocally reside on the same face of the THP chair 3, 4.

  • Cons: Longer acquisition times (hours). Cross-peaks can still overlap if the 1D chemical shifts are nearly identical.

C. Pure Shift 1 H NMR (Broadband Homodecoupled)
  • Mechanism: Utilizes slice-selective excitation (e.g., PSYCHE or Zangger-Sterk sequences) to suppress homonuclear scalar couplings ( JHH​ ) during acquisition.

  • Pros: Collapses complex multiplets into ultra-sharp singlets. This drastically improves resolution, allowing researchers to pinpoint exact chemical shifts in heavily crowded spectral regions 5.

  • Cons: Inherent sensitivity penalty (~10-fold lower than standard 1D). Because J -couplings are removed, it must be used in tandem with standard 1D or 2D methods to assign stereochemistry.

Quantitative Data Summaries

Table 1: Performance Comparison of NMR Techniques for THP Analysis

TechniqueResolution of OverlapStereochemical UtilityRelative SensitivityTypical Acquisition Time
1D 1 H NMR PoorHigh (if signals are isolated)Excellent< 5 minutes
2D COSY ModerateModerate (Through-bond mapping)Good15 – 30 minutes
2D NOESY ModerateVery High (Through-space mapping)Moderate2 – 12 hours
Pure Shift 1 H ExcellentLow (Removes J -coupling data)Low30 – 60 minutes

Table 2: Diagnostic 1 H- 1 H Coupling Constants ( 3J ) in THP Rings

Interaction TypeSpatial RelationshipDihedral Angle ( ϕ )Typical J -value (Hz)Structural Implication
Axial-Axial Antiperiplanar~180°8.0 – 12.0 HzSubstituents are Equatorial
Axial-Equatorial Gauche~60°2.0 – 5.5 HzOne Substituent is Axial
Equatorial-Equatorial Gauche~60°1.5 – 3.5 HzBoth Substituents are Axial

Analytical Workflow Visualization

Stereochemical_Workflow A THP Derivative Synthesis B 1D 1H NMR (CDCl3) Extract J-couplings A->B C Multiplet Overlap? B->C D Pure Shift 1H NMR Collapse to Singlets C->D Yes (Severe) E Solvent Switch (C6D6) Induce ASIS C->E Yes (Moderate) F 2D NOESY / COSY Map Spatial Proximity C->F No D->F E->F G Stereochemical Assignment (Karplus & NOE Analysis) F->G

Fig 1: Decision matrix and workflow for NMR-based THP stereochemical elucidation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, follow these step-by-step methodologies. Each protocol includes a causality explanation and a validation checkpoint.

Protocol 1: Sample Preparation & Solvent-Induced Shift (ASIS) Optimization

Objective: Utilize solvent effects to resolve baseline overlap before relying on complex, time-consuming pulse sequences.

  • Dissolution: Weigh 5–10 mg of the highly purified THP derivative.

  • Primary Solvent: Dissolve in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Validation Checkpoint 1: Acquire a rapid 1-scan 1 H NMR. If the oxymethine protons (3.2–4.5 ppm) exhibit severe second-order multiplet overlap, proceed to ASIS optimization.

  • ASIS Optimization: Evaporate the CDCl 3​ under a gentle stream of N 2​ . Re-dissolve the sample in 0.6 mL of Benzene- d6​ (C 6​ D 6​ ).

    • Causality: Benzene molecules preferentially solvate the electron-deficient regions of the THP ring. The magnetic anisotropy of the benzene ring differentially shields axial versus equatorial protons, often pulling overlapping multiplets apart.

Protocol 2: Pure Shift 1 H NMR Acquisition

Objective: Collapse JHH​ multiplets into singlets to pinpoint exact chemical shifts in crowded regions 5.

  • Probe Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a CryoProbe. Tune and match the probe to 1 H; shim the magnet to achieve a TMS line width of < 0.6 Hz.

  • Pulse Sequence Selection: Load a PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence.

  • Parameter Setup: Set the spectral width to 10 ppm. Apply a low flip-angle chirp pulse (e.g., 15–20 ms duration) for spatial encoding.

  • Acquisition: Run 32–64 scans to compensate for the inherent sensitivity loss of slice-selective excitation.

  • Validation Checkpoint 2: Overlay the Pure Shift spectrum with the standard 1D spectrum. Every multiplet in the 1D spectrum should correspond to a single, sharp peak in the Pure Shift spectrum, confirming successful homonuclear decoupling.

Protocol 3: 2D NOESY Acquisition for Relative Stereochemistry

Objective: Map through-space dipole-dipole interactions to confirm 1,3-diaxial relationships 3.

  • Preparation: Ensure the sample is thoroughly degassed (e.g., via freeze-pump-thaw cycles).

    • Causality: Dissolved paramagnetic oxygen accelerates relaxation and quenches the Nuclear Overhauser Effect (NOE).

  • Parameter Setup: Select a 2D NOESY pulse sequence. Set the mixing time ( τm​ ) between 300–500 ms. Shorter mixing times prevent spin diffusion, ensuring only direct spatial contacts (< 5 Å) are observed.

  • Acquisition: Acquire 256 increments in the indirect dimension ( t1​ ) with 16 scans per increment.

  • Validation Checkpoint 3: Check for a cross-peak between the axial proton at C2 and the axial proton at C4 or C6. A strong NOE cross-peak confirms they reside on the same face of the THP chair conformation, validating the trans/cis assignment derived from the Karplus analysis.

References

  • Angle, S. R., et al. "Stereoselective Synthesis of Tetrahydropyrans via Formal [4 + 2]-Cycloaddition: A Comparison of Allylsilane and Crotylsilane." Journal of Organic Chemistry, 2002. 3

  • "Determination of the Stereochemistry of the Tetrahydropyran Sesquineolignans Morinols A and B." Journal of Natural Products, 2007. 4

  • "Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates." National Institutes of Health (PMC). 1

  • "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Journal of the American Chemical Society, 2023. 5

  • Rao, H. S. P., and Bharathi, B. "Stereochemistry of cis- and trans-4,6-diaryltetrahydropyran-2-ones." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 1997. 2

Sources

Comparative

A Comparative Guide to the Mass Spectrometry of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the structural elucidation and sensitive quantification of novel chemical entities...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the structural elucidation and sensitive quantification of novel chemical entities are paramount. 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide, a molecule incorporating a tetrahydropyran ring, a primary amine, and a carboxamide group, presents a unique analytical challenge due to its polarity and structural complexity. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a predictive analysis of its fragmentation patterns. Furthermore, we will objectively compare mass spectrometry with other pertinent analytical techniques, providing the necessary experimental context to empower researchers in selecting the most appropriate method for their specific needs.

The rationale behind focusing on mass spectrometry lies in its unparalleled sensitivity and specificity, making it an indispensable tool in modern analytical workflows, from discovery to quality control. Understanding the ionization and fragmentation behavior of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide is crucial for developing robust analytical methods for its identification and quantification in various matrices.

Predicted Mass Spectrometric Behavior of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide

Due to the absence of publicly available experimental mass spectra for 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide at the time of this publication, this section presents a predictive analysis based on the well-established fragmentation patterns of its constituent functional groups: the tetrahydropyran ring, the primary aminomethyl group, and the primary carboxamide group.

Ionization Considerations

Given the presence of a primary amine, 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide is expected to ionize efficiently in positive ion mode using electrospray ionization (ESI). The basic nitrogen of the aminomethyl group will readily accept a proton, leading to a strong signal for the protonated molecule, [M+H]⁺.

Proposed Fragmentation Pathways

Upon collisional activation in the gas phase (e.g., in tandem mass spectrometry or MS/MS), the [M+H]⁺ ion of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide is anticipated to undergo several characteristic fragmentation reactions. The following diagram illustrates the proposed major fragmentation pathways.

Proposed ESI-MS/MS Fragmentation of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide cluster_frags Primary Fragment Ions cluster_secondary_frags Secondary & Characteristic Ions M [M+H]⁺ 4-(aminomethyl)tetrahydro- 2H-pyran-4-carboxamide F1 Loss of NH₃ (Ammonia) M->F1 -17.03 Da F2 Loss of H₂NCO (Carboxamide radical) M->F2 -44.02 Da F3 Ring Opening & Cleavage M->F3 Multiple Pathways F4 Loss of CH₂NH₂ (Aminomethyl radical) M->F4 -30.05 Da SF1 Fragment from F1 F1->SF1 SF2 Fragment from F2 F2->SF2 SF3 Characteristic Tetrahydropyran Fragments F3->SF3 SF4 Fragment from F4 F4->SF4

Caption: Proposed fragmentation pathways for protonated 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide.

The primary fragmentation events are predicted to be:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines, leading to a stable carbocation.

  • Cleavage of the Carboxamide Group: The amide bond can be labile under energetic conditions, potentially leading to the loss of the carboxamide radical (•CONH₂) or neutral loss of isocyanic acid (HNCO) following rearrangement. The cleavage of the N-CO bond is a known fragmentation pattern for amides.[1]

  • Ring Opening and Subsequent Cleavage of the Tetrahydropyran Ring: Cyclic ethers are known to undergo ring-opening followed by a series of fragmentation events.[2][3][4] This can lead to the loss of small neutral molecules like water or formaldehyde.

  • Alpha-Cleavage adjacent to the Amine: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a critical decision in the drug development pipeline. The optimal choice depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix.

Technique Principle Strengths for this Analyte Limitations for this Analyte Typical Application
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High sensitivity and selectivity; provides structural information; suitable for complex matrices.Requires specialized equipment and expertise.Bioanalysis, impurity profiling, metabolic stability assays.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, widely available, and cost-effective.Lacks a strong chromophore, leading to poor sensitivity; non-specific.Purity assessment of bulk material, content uniformity.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides definitive structural elucidation; non-destructive.Relatively low sensitivity; not suitable for trace analysis.Structural confirmation of synthesized compound.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Not suitable for non-volatile and thermally labile compounds like this one without derivatization.Not recommended.

Experimental Protocols

While a specific, validated method for 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide is not available, the following protocols for analogous compounds can be adapted.

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the purity of a drug substance.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore, detection at low UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

HPLC-UV Experimental Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (C18 Column) Sample->HPLC UV UV Detector (210 nm) HPLC->UV Data Data Acquisition & Analysis UV->Data LC-MS/MS Experimental Workflow Sample Sample Extraction (e.g., Protein Precipitation) LC LC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis Detector->Data

Sources

Validation

The Modern Chemist's Guide to Synthesis Validation: Benchtop vs. High-Field NMR in Automated Structure Verification (ASV)

In modern parallel medicinal chemistry and drug discovery, synthesis is rarely the rate-limiting step; analytical validation is. Historically, chemists relied heavily on high-throughput LC-MS to confirm the identity of s...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern parallel medicinal chemistry and drug discovery, synthesis is rarely the rate-limiting step; analytical validation is. Historically, chemists relied heavily on high-throughput LC-MS to confirm the identity of synthesized compounds. However, mass spectrometry alone cannot definitively resolve regiochemistry, stereochemistry, or distinguish between structural isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory for unequivocal structure verification, yet routing thousands of routine samples through a core facility's high-field superconducting NMR creates a severe logistical bottleneck.

The paradigm has shifted. The integration of high-frequency benchtop NMR (80–100 MHz) with Automated Structure Verification (ASV) software has decentralized synthesis validation. This guide objectively compares the performance of benchtop NMR against traditional high-field systems and provides a self-validating protocol for implementing ASV in your laboratory.

The Mechanistic Causality: Bridging the Hardware Gap with Software

To understand why benchtop NMR is now a viable alternative to high-field NMR for routine synthesis validation, we must examine the underlying quantum mechanics of spin systems and the physics of solvent suppression.

Overcoming Strong Coupling via Quantum Mechanical Spectral Analysis

At lower magnetic fields (e.g., 1.4 to 2.3 Tesla for 60–100 MHz benchtop systems), the chemical shift dispersion ( Δν , measured in Hz) is proportionally reduced, while the scalar scalar coupling constants ( J , measured in Hz) remain field-independent. When the ratio Δν/J drops below 10, the first-order approximation fails, leading to second-order "strong coupling" effects. To the naked eye, these spectra appear as unresolved, complex multiplets (e.g., AB or ABC spin systems) that are difficult to interpret manually[1].

However, the underlying quantum mechanical spin Hamiltonian still contains all the precise structural information. Modern ASV software bypasses human visual interpretation by employing 1H Iterative Full Spin Analysis (HiFSA) . The algorithm simulates the exact spin system based on the proposed chemical structure and iteratively fits it to the experimental benchtop data, extracting exact chemical shifts ( δ ) and coupling constants ( J ) even from heavily overlapped spectra[2].

WET Solvent Suppression and Pulsed Field Gradients

Historically, NMR required deuterated solvents, which are expensive and incompatible with direct reaction monitoring. While high-field systems use PRESAT (presaturation) to suppress protonated solvent signals, PRESAT is highly sensitive to B1​ and B0​ field inhomogeneities—a known challenge for the permanent NdFeB magnets used in benchtop systems.

Modern 80–100 MHz benchtop NMRs overcome this by incorporating Pulsed Field Gradients (PFGs) . This hardware upgrade enables the use of the WET (Water Suppression Enhanced through T1 effects) sequence[3]. WET utilizes a series of shaped RF pulses interleaved with gradients to rapidly dephase the solvent magnetization across a broad bandwidth. This allows chemists to analyze reaction aliquots directly in protonated solvents (e.g., Methanol, Ethyl Acetate) without solvent exchange, making benchtop NMR a true high-throughput tool[3].

WET_Suppression Start Protonated Solvent Sample RF Selective RF Pulses (Target Solvent Freq) Start->RF Grad Pulsed Field Gradients (Dephase Solvent Mag) RF->Grad Repeated 4x Grad->RF Optimization Acq Signal Acquisition (Analyte Only) Grad->Acq Residual Solvent < 1%

Figure 1: WET solvent suppression sequence utilizing RF pulses and pulsed field gradients.

Quantitative Performance Comparison

When evaluating NMR platforms for an ASV workflow, the decision hinges on balancing resolution against accessibility. As demonstrated in recent chemometric studies, the predictive error and validation performance of 60-80 MHz benchtop systems can be statistically comparable to 500-600 MHz high-field systems for routine molecular weight and structural analyses[4].

The table below summarizes the critical operational metrics across the three primary tiers of NMR instrumentation:

Parameter400–600 MHz High-Field NMR80–100 MHz Benchtop NMR60 MHz Benchtop NMR
Magnetic Field Strength 9.4 – 14.1 Tesla1.88 – 2.35 Tesla1.41 Tesla
Magnet Technology Superconducting (Cryogenic)Permanent (NdFeB)Permanent (NdFeB)
Missing Data Rate (Post-ASV) 0.2%0.2%N/A (Insufficient resolution)
1H Resolution (Linewidth) < 0.5 Hz< 0.5 Hz~ 1.0 Hz
Solvent Suppression PRESAT / WETWET (via Gradients)Basic PRESAT
Strong Coupling Effects Minimal (First-order spectra)Moderate (Manageable via HiFSA)Severe (Complex overlap)
Footprint & Location Dedicated Core FacilityFume Hood / Standard BenchStandard Bench
Operating Cost / Year High (Liquid He/N2 required)Near Zero (Plug-and-play)Near Zero

Data supported by comparative studies on high-field vs. benchtop NMR performance[4] and the impact of ASV on reducing missing analytical data from 14% to 0.2%[5].

Experimental Protocol: Self-Validating ASV Workflow

A robust ASV protocol must be a self-validating system . It cannot rely on a single point of failure. By fusing orthogonal data—exact mass from LC-MS and atomic connectivity from NMR—the ASV engine cross-interrogates the results. If the MS confirms the mass but the NMR detects unexpected regiochemistry, the algorithm flags the mismatch, preventing false positives[6].

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) Before running a high-throughput batch, validate the benchtop NMR's magnetic field homogeneity. Acquire a 1D 1H spectrum of a reference standard (e.g., 1% ethylbenzene in CDCl3). Ensure the linewidth at 50% height ( ω1/2​ ) is < 0.5 Hz.

Step 2: Material-Sparing Sample Preparation Utilizing dead volumes inaccessible in conventional liquid handling, dissolve 10–50 µg of the crude synthetic product in 600 µL of solvent. If using protonated solvents (e.g., directly from a reaction aliquot), ensure the WET suppression protocol is loaded[7].

Step 3: Orthogonal Data Acquisition

  • LC-MS: Inject a 1 µL aliquot into the LC-MS system to obtain high-resolution exact mass ( m/z ) and UV purity (%).

  • Benchtop NMR: Acquire a 1D 1H NMR spectrum (16 scans, ~2 mins). If the system is equipped with PFGs, acquire a rapid 2D HSQC (~15 mins) to map carbon-proton connectivity.

Step 4: Automated Data Fusion & Scoring Import the LC-MS and NMR raw data, along with the proposed .MOL file, into the ASV software (e.g., ACD/Labs NMR Workbook Suite or Mestrelab Mnova). The software executes HiFSA to extract exact chemical shifts and generates a Match Factor (MF) score.

Step 5: Decision Routing

  • Pass (MF > 0.85): The analytical data is consistent with the proposed structure. The compound is automatically registered and proceeds to biological assay.

  • Fail (MF < 0.85): The sample is flagged for manual review by a spectroscopist or routed to the core facility for high-field 2D NMR elucidation.

ASV_Workflow Syn Parallel Synthesis (Crude Mixture) LCMS LC-MS Analysis (Mass/Purity Check) Syn->LCMS Aliquot 1 NMR Benchtop NMR (1D 1H, HSQC) Syn->NMR Aliquot 2 ASV ASV Software (Data Fusion & Fitting) LCMS->ASV m/z, Purity % NMR->ASV Shifts, Integrals, J-couplings Pass Structure Verified (Proceed to Assay) ASV->Pass Match Score > 0.85 Fail Manual Review (High-Field NMR) ASV->Fail Match Score < 0.85

Figure 2: Automated Structure Verification (ASV) data fusion workflow combining LC-MS and NMR.

Conclusion

The integration of 80–100 MHz benchtop NMR with Automated Structure Verification software represents a critical evolution in synthetic chemistry[8]. By moving the analytical validation step directly into the fume hood and automating the spectral interpretation via quantum mechanical fitting, drug discovery teams can drastically reduce the time-to-assay for novel compounds. While high-field superconducting NMR remains the gold standard for de novo structure elucidation of complex natural products, benchtop NMR—when deployed within a self-validating ASV workflow—is now the optimal choice for routine synthesis validation.

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